4-Aminomethyl-1-N-butylpiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1-butylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-3-6-12-7-4-10(9-11)5-8-12/h10H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSSVNBOMMHRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439903 | |
| Record name | 4-Aminomethyl-1-N-butylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65017-57-4 | |
| Record name | 4-Aminomethyl-1-N-butylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65017-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Aminomethyl-1-N-butylpiperidine
Abstract: This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-Aminomethyl-1-N-butylpiperidine, a valuable bifunctional building block in medicinal chemistry. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, experimental protocols, and strategic considerations involved in its synthesis. We will primarily focus on the most efficient and scalable synthetic route, which involves the N-alkylation of a piperidine precursor followed by nitrile reduction. An alternative, protection-based strategy is also discussed and compared. Each section is grounded in established chemical literature, providing detailed, step-by-step protocols and explaining the causality behind critical experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Versatile Piperidine Scaffold
Chemical Structure and Properties
This compound is a substituted piperidine derivative featuring a primary aminomethyl group at the C4 position and an N-butyl substituent on the ring nitrogen. This unique arrangement of a primary and a tertiary amine within a constrained cyclic scaffold makes it a highly sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] The presence of two distinct basic centers allows for selective functionalization and the introduction of diverse pharmacophores.
Significance in Medicinal Chemistry
The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[3] The specific substitution pattern of this compound makes it a key component for developing ligands for G-protein coupled receptors (GPCRs), such as dopamine and sigma receptors, which are implicated in a variety of neurological and psychiatric disorders.[1][4] Its structural motifs are designed to orient substituents in three-dimensional space to effectively interact with receptor binding pockets.
Overview of Synthetic Strategies
The synthesis of this compound presents a classic chemoselectivity challenge due to the presence of two nucleophilic nitrogen atoms. A successful synthesis must selectively introduce the butyl group onto the piperidine ring nitrogen without affecting the primary amine of the side chain. The most logical strategies involve either:
-
Sequential N-Alkylation and Reduction: Starting with a precursor where the future aminomethyl group is masked as a nitrile. The piperidine nitrogen is first alkylated, followed by the reduction of the nitrile to the primary amine.
-
Protection-Alkylation-Deprotection: Starting with a precursor containing the aminomethyl group, the more reactive primary amine is protected, followed by alkylation of the ring nitrogen and subsequent deprotection.
This guide will demonstrate that the first strategy is generally more efficient and atom-economical.
Primary Synthetic Pathway: N-Alkylation followed by Nitrile Reduction
This pathway represents the most direct and industrially scalable approach. It begins with the readily available 4-cyanopiperidine, proceeds through an N-alkylated intermediate, and concludes with the reduction of the nitrile group.
Rationale for Pathway Selection
This route is superior because it addresses the challenge of selectivity from the outset. By starting with 4-cyanopiperidine, only one reactive secondary amine is present for the crucial N-alkylation step, eliminating the need for protection/deprotection steps that add to the cost and complexity while reducing overall yield.[5] The nitrile group is robust and non-nucleophilic, serving as an ideal latent form of the aminomethyl group until the final reduction step.
Step-by-Step Synthesis
The first step is a standard nucleophilic substitution reaction where the secondary amine of 4-cyanopiperidine acts as a nucleophile, displacing the bromide from 1-bromobutane. An inorganic base is used to neutralize the HBr generated in situ, driving the reaction to completion.
Detailed Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-cyanopiperidine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (ACN) to make a 0.5 M solution.
-
Stir the suspension vigorously. Add 1-bromobutane (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to obtain pure 1-butyl-4-cyanopiperidine.
| Parameter | Value/Reagent | Rationale / Causality |
| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Its boiling point is suitable for reflux conditions. |
| Base | Potassium Carbonate (K₂CO₃) | A cost-effective and moderately strong base sufficient to act as an acid scavenger without causing significant side reactions.[6] |
| Temperature | Reflux (~82°C) | Provides the necessary activation energy to ensure a reasonable reaction rate for the alkylation of the secondary amine. |
| Stoichiometry | Slight excess of alkyl halide | A slight excess of 1-bromobutane (1.1-1.2 eq.) helps drive the reaction towards completion. |
Table 1: Summary of reagents and conditions for the synthesis of 1-Butyl-4-cyanopiperidine.
The conversion of the cyano group to an aminomethyl group is a critical reduction step. Two highly effective methods are commonly employed: reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation. The choice between them often depends on available equipment, scale, and safety considerations.
Method 1: Lithium Aluminum Hydride (LAH) Reduction
LAH is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to their corresponding amines.[7][8] The mechanism involves the nucleophilic addition of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbon of the nitrile, followed by workup with water.
Causality: The high reactivity of LAH stems from the polar Al-H bond, which delivers a highly nucleophilic hydride. It is particularly effective for nitriles, ensuring a complete reduction to the primary amine without stopping at the intermediate imine stage.[9]
Detailed Experimental Protocol:
-
WARNING: Lithium aluminum hydride reacts violently with water and is pyrophoric. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
In a dry, three-necked flask under an inert atmosphere, suspend LAH (1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C using an ice bath.
-
Dissolve 1-butyl-4-cyanopiperidine (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension via an addition funnel, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction back to 0°C. Cautiously quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This is the Fieser workup method.
-
Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation is a greener and often safer alternative to LAH reduction. It involves the use of a metal catalyst, typically Palladium on Carbon (Pd/C) or Raney Nickel, under a pressurized atmosphere of hydrogen gas.[11]
Causality: The catalyst surface adsorbs both the hydrogen gas and the nitrile. Hydrogen atoms are added across the carbon-nitrogen triple bond in a stepwise fashion, leading to the primary amine.[12][13] The presence of an acidic additive can sometimes improve selectivity and prevent the formation of secondary amine byproducts.[11]
Detailed Experimental Protocol:
-
Place 1-butyl-4-cyanopiperidine (1.0 eq.) and a suitable solvent like methanol or ethanol in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the substrate).
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-100 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
| Feature | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation |
| Reactivity | Very high; reduces most polar π-bonds. | High; selective for reducible groups. |
| Safety | Pyrophoric, reacts violently with water. Requires inert atmosphere and careful quenching.[8] | Flammable hydrogen gas under pressure. Catalyst can be pyrophoric. Generally safer. |
| Workup | Aqueous workup required to quench excess reagent and hydrolyze intermediates. | Simple filtration to remove catalyst. |
| Scalability | Challenging on a large scale due to safety and exothermic quenching. | Highly scalable and common in industrial processes. |
| Yield | Typically very high (>90%). | Generally high, but can be sensitive to catalyst activity and purity. |
Table 2: Comparison of reduction methods for the nitrile moiety.
Alternative Synthetic Pathway: A Protection-Based Strategy
An alternative, albeit more circuitous, route involves starting with 4-(aminomethyl)piperidine. This approach necessitates a protection strategy to differentiate the two amine functionalities.
Conceptual Overview
The primary amine of the aminomethyl group is generally more nucleophilic than the secondary amine of the piperidine ring. Direct alkylation would likely occur at the primary amine. Therefore, this amine must be temporarily "masked" with a protecting group, such as a tert-butoxycarbonyl (Boc) group.[14]
Comparison with the Primary Pathway
While chemically sound, this three-step sequence (protection, alkylation, deprotection) is less efficient than the primary two-step pathway. Each additional step introduces the potential for material loss, requires more reagents and solvents, and generates more waste, ultimately lowering the overall yield and increasing the cost. Therefore, the N-alkylation of 4-cyanopiperidine followed by reduction remains the preferred method for its elegance and efficiency.
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework, showing characteristic signals for the butyl group, the piperidine ring protons, and the aminomethyl group.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound (184.32 g/mol ).[15]
-
Infrared (IR) Spectroscopy: Will show characteristic N-H stretching vibrations for the primary amine and C-H stretches for the aliphatic components.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step process commencing with the N-alkylation of 4-cyanopiperidine, followed by the reduction of the nitrile group. This pathway offers excellent control over chemoselectivity and is highly scalable. Both lithium aluminum hydride reduction and catalytic hydrogenation are viable methods for the final step, with the latter being preferable for larger-scale synthesis due to enhanced safety and a simpler workup. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this important chemical building block for applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Aminomethyl-1-N-butylpiperidine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Aminomethyl-1-N-butylpiperidine, a substituted piperidine derivative of interest in medicinal chemistry and organic synthesis. While specific data for this molecule is limited in publicly available literature, this guide synthesizes information from closely related analogs, primarily 4-(Aminomethyl)piperidine and its N-Boc protected derivatives, to offer valuable insights into its chemical properties, a logical synthetic pathway, potential applications, and safety considerations.
Core Molecular Identity: CAS Number and Structure
CAS Number: 65017-57-4[1]
This compound is a disubstituted piperidine featuring a primary aminomethyl group at the 4-position and a butyl group attached to the piperidine nitrogen. This structure provides two key points for chemical modification: the primary amine and the tertiary amine of the piperidine ring, making it a versatile building block.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value for 4-(Aminomethyl)piperidine (Analog) | Predicted Value for this compound |
| Molecular Formula | C₆H₁₄N₂ | C₁₀H₂₂N₂ |
| Molecular Weight | 114.19 g/mol [2] | 170.30 g/mol |
| Boiling Point | 200 °C[3] | Higher than 200 °C |
| Melting Point | 25 °C[3] | Likely a liquid at room temperature |
| Flash Point | 78 °C (closed cup)[3] | Expected to be in a similar range |
| Solubility | Soluble in water and common organic solvents | Expected to have good solubility in organic solvents, with reduced water solubility compared to the analog. |
Synthesis and Reaction Mechanisms
A plausible and efficient synthesis of this compound involves the N-alkylation of a suitable 4-(aminomethyl)piperidine precursor. A common strategy in medicinal chemistry is to use a protecting group for the primary amine to prevent side reactions.
Proposed Synthetic Workflow
A logical synthetic route would start from the commercially available 1-Boc-4-(aminomethyl)piperidine. The tert-butoxycarbonyl (Boc) group is an excellent choice for protecting the primary amine due to its stability under the conditions required for N-alkylation and its straightforward removal under acidic conditions.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: N-Alkylation of 1-Boc-4-(aminomethyl)piperidine
-
To a solution of 1-Boc-4-(aminomethyl)piperidine (1 equivalent) in a suitable solvent such as acetonitrile, add a base, for instance, potassium carbonate (2-3 equivalents).
-
To this suspension, add 1-bromobutane (1.1-1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-Boc-4-(aminomethyl)-1-N-butylpiperidine. This intermediate can be purified by column chromatography if necessary.
Causality behind Experimental Choices: The use of a carbonate base is sufficient to deprotonate the piperidine nitrogen for alkylation without affecting the Boc-protected amine. Acetonitrile is a common polar aprotic solvent for such reactions.
Step 2: Deprotection of the Boc Group
-
Dissolve the crude or purified intermediate from Step 1 in a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product will be the salt of this compound. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., NaOH or NaHCO₃) to a pH greater than 10.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, this compound.
Self-Validating System: The progress of each step can be rigorously monitored by standard analytical techniques (TLC, LC-MS, NMR) to ensure the complete conversion of starting materials and to characterize the intermediate and final products.
Applications in Research and Drug Development
While specific applications for this compound are not widely documented, the 4-(aminomethyl)piperidine scaffold is a valuable building block in medicinal chemistry. Its derivatives are explored for a range of biological activities.
-
Scaffold for Biologically Active Molecules: The parent compound and its derivatives are used in the synthesis of compounds targeting various receptors and enzymes. For instance, 1-Boc-4-(aminomethyl)piperidine is a precursor in the preparation of kinesin spindle protein inhibitors with potential anticancer activity, as well as inhibitors of aspartic acid protease.[4][5]
-
Neurological Disorders: Derivatives of 4-(aminomethyl)piperidine are investigated for their potential effects on neurotransmitter systems, which could lead to treatments for conditions like depression and anxiety.[4]
-
Agonists and Antagonists: This structural motif is incorporated into the design of agonists and antagonists for various protein targets, including G-protein coupled receptors.
The introduction of the N-butyl group in this compound can modulate the lipophilicity, metabolic stability, and pharmacological profile of the resulting molecules, making it a valuable tool for structure-activity relationship (SAR) studies.
Spectral Data Analysis
No experimental spectral data for this compound has been found in the searched literature. However, the expected spectral characteristics can be predicted based on the known data for 4-(Aminomethyl)piperidine.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(Aminomethyl)piperidine in CDCl₃ shows characteristic signals for the piperidine ring protons and the aminomethyl group. For the N-butyl derivative, additional signals corresponding to the butyl group would be expected: a triplet for the terminal methyl group, and multiplets for the three methylene groups. The protons on the carbons adjacent to the piperidine nitrogen would show a downfield shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 4-(Aminomethyl)piperidine displays distinct signals for the different carbon atoms of the piperidine ring and the aminomethyl carbon. The spectrum of the N-butyl derivative would be expected to show four additional signals for the butyl group carbons.
Mass Spectrometry: The mass spectrum of 4-(Aminomethyl)piperidine shows a molecular ion peak corresponding to its molecular weight.[2] For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak at m/z = 170, with characteristic fragmentation patterns involving the loss of the butyl group or parts of the piperidine ring.
Infrared (IR) Spectroscopy: The IR spectrum of 4-(Aminomethyl)piperidine exhibits characteristic N-H stretching vibrations for the primary and secondary amines, as well as C-H stretching and bending vibrations.[2] The spectrum of the N-butyl derivative would show a disappearance of the N-H stretch for the secondary amine of the piperidine ring and the appearance of characteristic C-H stretches for the butyl group. The N-H stretches for the primary aminomethyl group would remain.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or with a suitable respirator, especially if handling as a volatile liquid or if aerosols are generated.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]
-
Keep containers tightly closed.
-
Handle in accordance with good industrial hygiene and safety practices.[8]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]
Conclusion
This compound is a valuable, albeit not extensively characterized, chemical building block. Its structure offers multiple points for diversification, making it a useful tool for medicinal chemists in the design and synthesis of novel therapeutic agents. While direct experimental data is sparse, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and the chemistry of its close analogs. The potential applications and safety profile can also be reasonably inferred from these related compounds. Further research into the specific properties and applications of this compound is warranted.
References
- 1. This compound | 65017-57-4 [m.chemicalbook.com]
- 2. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-氨甲基哌啶 96% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Aminomethyl-1-Boc-piperidine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Spectroscopic Characterization of 4-Aminomethyl-1-N-butylpiperidine: A Technical Guide
Molecular Structure and Spectroscopic Overview
4-Aminomethyl-1-N-butylpiperidine is a bifunctional molecule featuring a tertiary amine within the piperidine ring and a primary amine in the aminomethyl substituent. The presence of the N-butyl group significantly influences the electronic environment and, consequently, the spectroscopic signature of the parent 4-(aminomethyl)piperidine structure. Understanding these spectroscopic characteristics is paramount for confirming its synthesis, assessing its purity, and elucidating its role in further chemical transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of this compound based on the known spectra of its structural components.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show distinct signals for the protons of the piperidine ring, the aminomethyl group, and the N-butyl substituent. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall molecular geometry.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comments |
| Piperidine H2, H6 (axial & equatorial) | 2.8 - 3.0 | m | 4H | Protons alpha to the tertiary nitrogen are deshielded. The N-butyl group will cause a downfield shift compared to the parent amine. |
| Aminomethyl (-CH₂-NH₂) | 2.6 - 2.8 | d | 2H | Protons adjacent to the primary amine. |
| N-Butyl (-N-CH₂-) | 2.3 - 2.5 | t | 2H | Methylene group directly attached to the piperidine nitrogen. |
| Piperidine H3, H5 (axial & equatorial) | 1.6 - 1.8 | m | 4H | |
| N-Butyl (-CH₂-CH₂-CH₃) | 1.4 - 1.6 | m | 2H | |
| Piperidine H4 | 1.2 - 1.4 | m | 1H | |
| N-Butyl (-CH₂-CH₃) | 1.2 - 1.4 | m | 2H | |
| Primary Amine (-NH₂) | 1.0 - 2.0 | br s | 2H | Broad signal, chemical shift is concentration and solvent dependent. |
| N-Butyl (-CH₃) | 0.9 - 1.0 | t | 3H | Terminal methyl group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Rationale and Comments |
| Piperidine C2, C6 | 54 - 56 | Carbons alpha to the tertiary nitrogen. |
| N-Butyl (-N-CH₂) | 58 - 60 | Methylene carbon attached to the piperidine nitrogen. |
| Aminomethyl (-CH₂) | 46 - 48 | |
| Piperidine C4 | 38 - 40 | |
| Piperidine C3, C5 | 30 - 32 | |
| N-Butyl (-CH₂-CH₂-CH₃) | 28 - 30 | |
| N-Butyl (-CH₂-CH₃) | 20 - 22 | |
| N-Butyl (-CH₃) | 13 - 15 |
Experimental Protocol for NMR Data Acquisition
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.
Protocol: NMR Spectroscopy of this compound
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe for the specific solvent.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; CD₃OD: δH = 3.31 ppm, δC = 49.00 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H and C-H stretching and bending vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |
| 2920 - 2980 | Strong | C-H stretch (aliphatic) |
| 2850 - 2870 | Strong | C-H stretch (aliphatic) |
| 1590 - 1650 | Medium | N-H bend (primary amine) |
| 1450 - 1470 | Medium | C-H bend (methylene) |
| 1050 - 1250 | Medium | C-N stretch |
Experimental Protocol for IR Data Acquisition
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation:
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal prior to sample analysis.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the major absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum
Electron Ionization (EI) is a common technique that will likely lead to the fragmentation of this compound. The molecular ion peak is expected at m/z 170.
Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum
| m/z | Proposed Fragment | Comments |
| 170 | [M]⁺ | Molecular Ion |
| 155 | [M - CH₃]⁺ | Loss of a methyl radical from the butyl group. |
| 141 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 127 | [M - C₃H₇]⁺ | Loss of a propyl radical. |
| 98 | [Piperidine-CH₂]⁺ | Alpha-cleavage with loss of the butyl group. |
| 84 | [Piperidine]⁺ | |
| 57 | [C₄H₉]⁺ | Butyl cation. |
| 30 | [CH₂NH₂]⁺ | Common fragment for primary amines. |
Experimental Protocol for MS Data Acquisition
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Dilute the sample in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
-
-
GC Separation:
-
Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.
-
-
MS Detection:
-
Use a mass spectrometer with an Electron Ionization (EI) source.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 30-300.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure.
-
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Mass Spectrometry Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in EI-MS.
Conclusion
This technical guide provides a detailed, predictive overview of the spectroscopic characteristics of this compound. By leveraging data from structurally related compounds and applying fundamental principles of NMR, IR, and MS, we have established a comprehensive analytical profile for this molecule. The provided protocols offer a robust framework for the experimental acquisition of this data, which is essential for the unambiguous confirmation of its structure and purity in research and development settings.
Solubility and stability of 4-Aminomethyl-1-N-butylpiperidine
An In-Depth Technical Guide to the Solubility and Stability of 4-Aminomethyl-1-N-butylpiperidine
Abstract
This compound is a substituted piperidine derivative with potential applications in pharmaceutical and chemical synthesis. A comprehensive understanding of its solubility and stability is paramount for its effective use in research and development, particularly in drug formulation and process chemistry. This guide provides an in-depth analysis of the physicochemical properties of this compound, with a focus on its solubility in various solvent systems and its stability under different environmental conditions. Drawing upon data from related piperidine structures and established principles of organic chemistry, this document offers both predicted characteristics and detailed, field-proven experimental protocols for empirical determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate the handling, formulation, and application of this compound.
Introduction and Physicochemical Profile
This compound, with the molecular formula C10H22N2, is a bifunctional molecule featuring a primary amine and a tertiary amine incorporated into a piperidine ring.[1] The presence of these functional groups, combined with the N-butyl substituent, dictates its chemical behavior, including its solubility and stability.
The piperidine scaffold is a prevalent motif in many pharmaceuticals due to its favorable pharmacokinetic properties and its ability to serve as a versatile synthetic building block.[2] The aminomethyl group provides a site for further functionalization or for interaction with biological targets, while the N-butyl group increases the molecule's lipophilicity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Piperidine (for comparison) | 4-Aminomethyl-1-Boc-piperidine (for comparison) |
| Molecular Formula | C10H22N2[1] | C5H11N[3] | C11H22N2O2[4] |
| Molecular Weight | 170.30 g/mol [1] | 85.15 g/mol [3] | 214.30 g/mol |
| Boiling Point | 225 °C[5] | 106 °C[3] | 237-238 °C[6] |
| Density | 0.883 g/cm³[5] | 0.862 g/mL[3] | 1.013 g/mL at 25 °C[6] |
| Water Solubility | Slightly soluble[5] | Miscible[7] | Inferred to be low due to Boc group |
| Storage Temp. | 2-8°C[5] | Room Temperature | Room Temperature |
Solubility Profile: A Predictive and Experimental Approach
The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The structure of this compound, with its polar amine groups and a nonpolar butyl chain, suggests a nuanced solubility profile.
Predicted Solubility
Based on the principle of "like dissolves like," we can predict the solubility of this compound in various solvents. The primary and tertiary amine groups are capable of hydrogen bonding, which should facilitate solubility in protic solvents. The overall molecule has a degree of polarity but also significant nonpolar character from the butyl group and the piperidine ring's carbon backbone.
-
Aqueous Solubility: The compound is described as "slightly soluble in water."[5] This is a consequence of the hydrophobic N-butyl group and the carbon skeleton counteracting the hydrophilicity of the two amine groups. The solubility in aqueous media is expected to be highly pH-dependent. In acidic solutions, protonation of the amine groups to form ammonium salts will significantly increase aqueous solubility.
-
Organic Solubility:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions between the solvent and the amine groups.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. While the butyl group and piperidine ring contribute to lipophilicity, the polar amine groups will limit miscibility with highly nonpolar solvents. The parent compound, piperidine, has limited solubility in hexane.[7][8]
-
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a standard and reliable technique for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, buffered solutions at various pH values, methanol, ethanol, acetonitrile, DMSO, hexane).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand at the same constant temperature to allow undissolved material to settle.
-
Sampling and Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample appropriately and analyze the concentration of the dissolved compound using a validated analytical technique such as HPLC-UV or GC-FID.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is a critical quality attribute that ensures its safety and efficacy over its shelf life. For this compound, the primary sites of potential degradation are the tertiary amine of the piperidine ring and the primary aminomethyl group.
Predicted Degradation Pathways
Based on the chemical structure, the following degradation pathways are plausible:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide.[9] This is a common metabolic pathway for N-alkylpiperidines and can also occur upon exposure to oxidizing agents or even atmospheric oxygen over extended periods. Further oxidation could potentially lead to ring-opening products.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical-mediated degradation reactions.
-
Thermal Degradation: While the boiling point is relatively high (225 °C), prolonged exposure to elevated temperatures could lead to decomposition.[5] The recommended storage temperature of 2-8°C suggests that the compound may not be stable at ambient temperatures for long durations.[5]
-
pH-Dependent Degradation: While the core piperidine ring is generally stable across a range of pH values, extreme pH conditions, especially at elevated temperatures, could potentially catalyze degradation reactions.
Caption: Hypothetical Oxidative Degradation Pathway.
Forced Degradation Studies
To elucidate the degradation pathways and develop a stability-indicating analytical method, forced degradation (stress testing) studies are essential. These studies involve subjecting the compound to harsh conditions to accelerate its decomposition.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80 °C for a specified period (e.g., 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80 °C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat a solid sample and a solution of the compound at a high temperature (e.g., 105 °C).
-
Photolytic Degradation: Expose a solid sample and a solution to light in a photostability chamber, as per ICH Q1B guidelines.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method, such as reverse-phase HPLC with a C18 column and a photodiode array (PDA) detector.[9] The appearance of new peaks and a decrease in the area of the parent peak indicate degradation.
The development of a stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[10][11]
Analytical Methodologies
The choice of analytical method is critical for both solubility and stability studies.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for purity determination and stability studies of non-volatile compounds. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. A gradient elution is often necessary to separate the parent compound from more or less polar degradation products.[12] A PDA detector can be used to assess peak purity.
-
Gas Chromatography (GC): Given the compound's boiling point of 225 °C, GC is a viable option, particularly for solubility studies in organic solvents.[5] A flame ionization detector (FID) would provide a robust response. However, care must be taken to avoid on-column degradation of this amine-containing compound.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products formed during stability studies.
Conclusion and Recommendations
This compound is a compound with a solubility profile that can be modulated by pH. It is predicted to be soluble in polar organic solvents and slightly soluble in water. The primary stability concerns are oxidation of the tertiary amine and potential thermal and photolytic degradation. For handling and storage, it is recommended to keep the compound in a cool, dark place, and under an inert atmosphere if possible, especially for long-term storage.[5]
The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the solubility and stability of this compound. The insights gained from these studies will be instrumental in the successful development of formulations and synthetic processes involving this versatile molecule.
References
- 1. scbt.com [scbt.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. 4-(Aminomethyl)piperidine, N1-BOC protected | CymitQuimica [cymitquimica.com]
- 5. This compound | 65017-57-4 [m.chemicalbook.com]
- 6. 1-Boc-4-(aminomethyl)piperidine | 144222-22-0 [chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijsdr.org [ijsdr.org]
- 11. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. bre.com [bre.com]
An In-depth Technical Guide to 1-Boc-4-(aminomethyl)piperidine: A Cornerstone Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, commonly known as 1-Boc-4-(aminomethyl)piperidine (CAS No: 144222-22-0). This bifunctional molecule has emerged as a critical building block in medicinal chemistry, prized for its utility in the synthesis of a wide array of biologically active compounds. This document delves into its commercial availability, provides a detailed, field-proven synthesis protocol, outlines rigorous analytical methodologies for quality control, and explores its diverse applications in the development of novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic campaigns.
A Note on Nomenclature: The initial topic of inquiry was "4-Aminomethyl-1-N-butylpiperidine." However, a thorough review of the chemical literature and commercial supplier catalogs indicates that the widely available and utilized compound is the N-Boc protected analogue, 1-Boc-4-(aminomethyl)piperidine . The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, allowing for selective functionalization of the primary aminomethyl group. The N-butyl variant is not a standard, commercially available reagent. This guide will, therefore, focus exclusively on the scientifically and commercially relevant N-Boc protected compound.
Commercial Availability and Physicochemical Properties
1-Boc-4-(aminomethyl)piperidine is readily available from numerous chemical suppliers, ensuring a stable supply chain for research and development as well as for larger-scale synthetic operations. The compound is typically offered at purities of 97% or higher.
Table 1: Commercial Supplier Information for 1-Boc-4-(aminomethyl)piperidine
| Supplier | Typical Purity | Form | CAS Number |
| Sigma-Aldrich | ≥97% | Liquid | 144222-22-0 |
| Thermo Scientific Chemicals | 97% | Liquid or Low Melting Solid | 144222-22-0 |
| Chem-Impex | ≥98% | Colorless to light yellow liquid | 144222-22-0 |
| MedChemExpress | >98% | Liquid | 144222-22-0 |
| BLD Pharm | ≥98% | Liquid | 144222-22-0 |
Table 2: Physicochemical Properties of 1-Boc-4-(aminomethyl)piperidine
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |
| Molecular Weight | 214.30 g/mol | [1] |
| Appearance | Colorless to yellow liquid or low melting solid | [2] |
| Boiling Point | 237-238 °C (lit.) | [1] |
| Density | 1.013 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.473 (lit.) | [1] |
| Solubility | Soluble in chloroform and methanol | [3] |
Synthesis of 1-Boc-4-(aminomethyl)piperidine
The most efficient and scalable synthesis of 1-Boc-4-(aminomethyl)piperidine involves the catalytic hydrogenation of the corresponding nitrile, 1-Boc-4-cyanopiperidine. This precursor is commercially available and can be prepared from 1-Boc-4-piperidone.[4][5] The reduction of the nitrile to the primary amine is a high-yield transformation that avoids the formation of significant secondary or tertiary amine byproducts when conducted under controlled conditions.[6][7]
Causality Behind Experimental Choices
The choice of Raney® Nickel as the catalyst is predicated on its high activity and selectivity for nitrile reduction under hydrogen pressure.[8] The addition of ammonia to the reaction medium is a critical step; it suppresses the formation of secondary and tertiary amine impurities by shifting the equilibrium away from the condensation of the intermediate imine with the product amine.[7] Methanol is selected as the solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.
Synthetic Workflow Diagram
Caption: Synthesis workflow for 1-Boc-4-(aminomethyl)piperidine.
Detailed Experimental Protocol: Catalytic Hydrogenation of 1-Boc-4-cyanopiperidine
Disclaimer: This protocol is intended for trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted in a well-ventilated fume hood. Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[9]
-
Reactor Setup: Equip a high-pressure hydrogenation reactor with a mechanical stirrer, pressure gauge, and temperature controller. Ensure the reactor is clean, dry, and has been purged thoroughly with an inert gas (e.g., nitrogen or argon).
-
Charging the Reactor:
-
Under an inert atmosphere, charge the reactor with 1-Boc-4-cyanopiperidine (1.0 eq).
-
Add anhydrous methanol (approx. 10 mL per gram of nitrile).
-
Add a 7 M solution of ammonia in methanol (1.5 eq).
-
Stir the mixture until all solids are dissolved.
-
-
Catalyst Addition:
-
In a separate flask under an inert atmosphere, weigh the desired amount of Raney® Nickel (approx. 10-15% by weight of the nitrile) as a slurry in water.
-
Carefully wash the catalyst slurry with anhydrous methanol three times to remove the water.
-
Transfer the methanol slurry of the catalyst to the reactor.
-
-
Hydrogenation:
-
Seal the reactor securely.
-
Purge the reactor by pressurizing with hydrogen gas to 50 psi and then venting (repeat this cycle three times).
-
Pressurize the reactor to 100-150 psi with hydrogen.
-
Begin vigorous stirring and heat the reactor to 50-60 °C.
-
-
Reaction Monitoring: Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the catalyst cake to dry. Quench the catalyst immediately with copious amounts of water.
-
Wash the filter cake with additional methanol.
-
-
Purification:
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent.
-
The resulting crude oil can be purified by vacuum distillation to yield 1-Boc-4-(aminomethyl)piperidine as a colorless to light yellow liquid.
-
Analytical Characterization and Quality Control
Ensuring the purity of 1-Boc-4-(aminomethyl)piperidine is paramount for its successful application in multi-step syntheses. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive quality control.[10][11]
Gas Chromatography (GC)
GC is an effective method for assessing the purity of this volatile compound. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis.
Table 3: Recommended GC Parameters for Purity Analysis
| Parameter | Recommended Setting |
| Instrument | Gas Chromatograph with FID or MS |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Injector Temp. | 250 °C |
| Detector Temp. | 300 °C (FID) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | Initial 100 °C (2 min), ramp at 15 °C/min to 280 °C |
| Sample Prep. | 10 mg/mL in dichloromethane or methanol |
Reference for parameters:[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust alternative, particularly for identifying non-volatile impurities. Reversed-phase chromatography with UV detection is the most common approach.
Table 4: Recommended HPLC Parameters for Purity Analysis
| Parameter | Recommended Setting |
| Instrument | HPLC with UV Detector |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Sample Prep. | 1 mg/mL in Mobile Phase A |
Note: The primary amine will be protonated by the TFA, ensuring good peak shape.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can be used for quantitative analysis (qNMR). The spectra should be consistent with the expected structure.
Analytical Workflow Diagram
Caption: Quality control workflow for 1-Boc-4-(aminomethyl)piperidine.
Applications in Drug Discovery
The bifunctional nature of 1-Boc-4-(aminomethyl)piperidine makes it an exceptionally valuable building block. The free primary amine can be readily elaborated through acylation, alkylation, or reductive amination, while the Boc-protected piperidine nitrogen can be deprotected under acidic conditions to allow for further functionalization. This orthogonal reactivity is a key advantage in the synthesis of complex target molecules.
Key therapeutic areas where this building block is employed include:
-
Oncology (Pim-1 Inhibitors): The proviral integration site for Moloney murine leukemia virus (Pim) kinases are key targets in oncology. 1-Boc-4-(aminomethyl)piperidine has been used as a key intermediate in the synthesis of potent and selective Pim-1 kinase inhibitors.[1][12][13] The piperidinemethyl moiety often serves as a crucial linker or scaffold element to orient other functional groups for optimal binding to the kinase active site.
-
Metabolic Diseases (GPR119 Agonists): G-protein coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity.[14][15] The piperidine scaffold is a common feature in many GPR119 agonists, and 1-Boc-4-(aminomethyl)piperidine serves as a precursor for introducing this motif into potential drug candidates.[1][16][17]
-
Infectious Diseases (CCR5 Antagonists): The piperidine scaffold is also found in antagonists of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells.[18] While not a direct precursor in all cases, the synthetic strategies for related aminopiperidines highlight the importance of this structural class in developing anti-HIV agents.
-
Central Nervous System (CNS) Disorders: The piperidine ring is a privileged scaffold in CNS drug discovery. The ability to use 1-Boc-4-(aminomethyl)piperidine to introduce this moiety makes it a valuable tool in the synthesis of compounds targeting a variety of neurological disorders.
Conclusion
1-Boc-4-(aminomethyl)piperidine is a commercially accessible, synthetically versatile, and highly valuable building block for drug discovery and development. Its robust synthesis from readily available precursors and its orthogonal protecting group strategy allow for its seamless integration into complex synthetic routes. The analytical protocols detailed herein provide a framework for ensuring the high purity required for pharmaceutical research. As researchers continue to explore new therapeutic targets, the demand for such well-characterized and reliable chemical tools will undoubtedly continue to grow, cementing the role of 1-Boc-4-(aminomethyl)piperidine as a cornerstone of modern medicinal chemistry.
References
- 1. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Boc-4-(aminomethyl)piperidine CAS#: 144222-22-0 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 1-Boc-4-cyanopiperidine synthesis - chemicalbook [chemicalbook.com]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. pp.bme.hu [pp.bme.hu]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The design, synthesis, and biological evaluation of PIM kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The design, synthesis, and biological evaluation of PIM kinase inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Topic: The Role of 4-Aminomethyl-1-N-butylpiperidine as a Chemical Building Block
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminomethyl-1-N-butylpiperidine is a strategically significant heterocyclic building block, prized for its unique combination of structural and functional features. The molecule incorporates a basic piperidine nitrogen, a reactive primary amine, and a lipophilic N-butyl chain, offering a versatile platform for chemical modification. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and reactivity. We will delve into its critical role in medicinal chemistry, particularly in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates, and touch upon its emerging applications in materials science. This document serves as a technical resource, complete with detailed experimental protocols and mechanistic rationale, to empower scientists in leveraging this valuable scaffold for molecular innovation.
Introduction: The Strategic Value of Substituted Piperidines
The piperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved pharmaceutical agents. Its conformational flexibility and basic nitrogen atom are key to establishing potent interactions with biological targets and improving aqueous solubility. Within this important class, this compound stands out. Its design offers three distinct points of functionality:
-
The N-Butyl Group: Confers lipophilicity, which can be crucial for modulating membrane permeability and accessing hydrophobic binding pockets within protein targets.
-
The Piperidine Ring: Acts as a robust, non-aromatic scaffold that improves metabolic stability and solubility. Its tertiary amine is a key basic center.
-
The Primary Aminomethyl Group: Provides a highly versatile reactive handle for introducing a wide array of functional groups and building larger molecular architectures through common chemical transformations like amidation and reductive amination.
This guide will dissect the practical applications of this building block, moving beyond mere description to explain the underlying chemical principles and strategic considerations for its use in research and development.
Physicochemical Profile and Drug-like Properties
The utility of a building block is fundamentally tied to its intrinsic properties, which are often imparted to the final molecule. Understanding these characteristics is essential for rational molecular design.
Table 1: Key Physicochemical Properties of this compound and its Precursors
| Property | 4-(Aminomethyl)piperidine[1] | 1-Boc-4-(aminomethyl)piperidine[2] | This compound (Predicted) | Significance in Drug Design |
| Molecular Formula | C₆H₁₄N₂ | C₁₁H₂₂N₂O₂ | C₁₀H₂₂N₂ | Foundational for molecular weight and elemental analysis. |
| Molecular Weight | 114.19 g/mol | 214.30 g/mol [3][4][5] | 170.30 g/mol | Low molecular weight allows for substantial synthetic elaboration while adhering to guidelines like Lipinski's Rule of Five. |
| Boiling Point | ~200 °C | 237-238 °C[2][6] | ~235-237 °C | Indicates good thermal stability for a range of reaction conditions. |
| pKa (Predicted) | ~10.6 (piperidine N), ~10.8 (primary N) | ~10.8 (primary N) | ~10.4 (piperidine N), ~10.7 (primary N) | The basic centers are critical for salt formation (improving solubility and crystallinity) and for ionic interactions with biological targets. |
| logP (Predicted) | -0.4 | 1.5 | 1.8 | The N-Boc and N-butyl groups systematically increase lipophilicity, a key parameter for tuning ADME properties. |
Synthesis and Chemical Reactivity
While this compound can be synthesized through various routes, a common and practical approach involves the N-alkylation of a more readily available precursor, such as 4-(aminomethyl)piperidine or its N-Boc protected form. The primary amine is the molecule's key center for synthetic diversification.
Core Reactivity: The Aminomethyl Handle
The exocyclic primary amine is a potent nucleophile, enabling a suite of reliable and high-yielding chemical transformations.
Caption: Common bond-forming reactions utilizing the primary amine.
Detailed Experimental Protocols
This is arguably the most common reaction, linking the building block to a carboxylic acid-containing fragment.
-
Acid Activation: In a nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a peptide coupling agent such as HATU (1.1 eq) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes. The formation of the activated ester can be monitored by LC-MS.
-
Amine Addition: Add a solution of this compound (1.05 eq) to the activated acid mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 4-12 hours. Monitor the reaction for the disappearance of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
-
Expertise & Causality: HATU is selected for its high efficiency and low rate of epimerization when coupling chiral carboxylic acids. DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the acid byproduct without competing in the coupling reaction.
This protocol forges a C-N bond, leading to a more flexible secondary amine linker.
-
Imine Formation: Dissolve the aldehyde or ketone (1.0 eq) and this compound (1.0 eq) in an appropriate solvent such as 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Reduction: After stirring for 1 hour at room temperature, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Work-up and Purification: Quench the reaction carefully by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
-
Trustworthiness: This protocol represents a self-validating system. Sodium triacetoxyborohydride is a mild and selective reducing agent that is stable in anhydrous acidic conditions, allowing for a convenient one-pot procedure where the imine is formed and reduced in situ. This minimizes side reactions compared to stronger reducing agents like sodium borohydride.
Applications in Medicinal Chemistry
The structural features of this compound make it a powerful tool for addressing common challenges in drug discovery. It is frequently used as a precursor or key intermediate in the synthesis of complex therapeutic agents.[2][7][8]
Modulating Physicochemical Properties for Improved ADME
-
Solubility Enhancement: The basic piperidine nitrogen (pKa ~10.4) readily forms salts with pharmaceutically acceptable acids. This is a standard and highly effective strategy to improve the aqueous solubility and dissolution rate of a drug candidate, which is often a prerequisite for oral bioavailability.
-
Lipophilicity Tuning: The N-butyl group provides a significant contribution to the molecule's lipophilicity. This allows chemists to systematically tune the overall logP of a final compound to strike the optimal balance between aqueous solubility and membrane permeability, a key determinant of drug absorption and distribution.
Case Study: A Scaffold for GPCR and Kinase Inhibitors
The piperidine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.
-
GPCR Ligands: The positively charged piperidine nitrogen can form a critical salt bridge with a conserved acidic residue (e.g., aspartic acid) in the binding pocket of many amine-binding GPCRs. The N-butyl group can simultaneously occupy a nearby hydrophobic pocket, enhancing binding affinity.
-
Kinase Inhibitors: In many kinase inhibitors, the core of the molecule binds to the ATP-binding site. The this compound moiety is often attached as a "solubilizing tail" that projects out into the solvent-exposed region, improving the overall solubility of the compound without interfering with the key binding interactions at the hinge region.
Caption: How different parts of the scaffold interact with a target protein.
Emerging Roles in Materials Science
The utility of this building block is not confined to pharmaceuticals. Its distinct functional groups make it a candidate for specialized applications in materials science.
-
Polymer Synthesis: It can serve as a trifunctional amine in the synthesis of linear poly(amido amine)s, which are explored for creating micelles for controlled drug delivery.
-
Surface Modification: The amine groups can be used to functionalize surfaces, while the nitrogen atoms can act as corrosion inhibitors by adsorbing onto metal surfaces and creating a protective hydrophobic layer.
Conclusion
This compound is a quintessential example of a modern chemical building block, offering a pre-packaged solution to several challenges in molecular design. Its defined structure provides chemists with reliable control over solubility, lipophilicity, and synthetic diversification. Its proven applicability in constructing complex bioactive molecules, from GPCR ligands to kinase inhibitors, underscores its status as a high-value scaffold. As the pursuit of therapeutics with highly optimized ADME profiles intensifies, the strategic deployment of versatile and well-characterized building blocks like this will remain a critical component of successful research and development campaigns.
References
- 1. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Boc-4-(aminomethyl)piperidine (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [precision.fda.gov]
- 6. 1-Boc-4-(aminomethyl)piperidine | 144222-22-0 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-Boc-4-(aminomethyl)piperidine CAS#: 144222-22-0 [m.chemicalbook.com]
The Cornerstone of Modern Therapeutics: An In-depth Guide to Substituted Piperidines in Medicinal Chemistry
Introduction: The Enduring Preeminence of the Piperidine Scaffold
The six-membered nitrogen-containing heterocycle, piperidine, stands as a titan in the landscape of medicinal chemistry.[1][2] Its prevalence is not a matter of chance but a testament to its remarkable versatility and favorable pharmacological properties. Found in a vast array of natural products, alkaloids, and, most notably, in over 70 FDA-approved drugs, the piperidine ring is a "privileged scaffold" – a molecular framework that consistently demonstrates the ability to bind to a wide range of biological targets.[3][4][5][6] This guide provides a comprehensive exploration of substituted piperidines, delving into their fundamental characteristics, synthesis, and profound impact on modern drug discovery. We will dissect the intricate relationship between structure and activity, offering insights for researchers, scientists, and drug development professionals seeking to harness the power of this exceptional heterocyclic system.
The Piperidine Scaffold: A Privileged Structure in Drug Design
The designation of piperidine as a "privileged scaffold" stems from its frequent appearance in biologically active compounds and its inherent properties that are highly advantageous for drug design.[3][7] The piperidine ring offers a unique combination of features that medicinal chemists can exploit to fine-tune the properties of a drug candidate.
Physicochemical Properties and Their Implications
The piperidine ring's utility is deeply rooted in its fundamental physicochemical characteristics. The presence of a basic nitrogen atom is crucial for forming salt forms, which often improves solubility and allows for key ionic interactions with biological targets.[3] While structurally similar to the five-membered pyrrolidine ring, the additional methylene unit in piperidine results in a slightly higher lipophilicity (logP of ~0.84 for piperidine vs. ~0.46 for pyrrolidine).[3] This subtle difference can significantly influence a molecule's solubility, cell permeability, and potential for off-target interactions, providing a valuable tool for modulating a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]
| Property | Piperidine | Pyrrolidine | Key Considerations for Drug Design |
| pKa of Conjugate Acid | ~11.22 | ~11.27 | Both are strongly basic, making them largely interchangeable when basicity is the primary concern. |
| logP (Octanol/Water) | 0.84 | 0.46 | Piperidine's higher lipophilicity can be modulated to optimize solubility and permeability. |
Table 1: Comparative Physicochemical Properties of Piperidine and Pyrrolidine.[3]
Stereochemistry and Conformational Analysis: The Three-Dimensional Key to Biological Activity
The non-planar, chair-like conformation of the piperidine ring is a critical determinant of its biological activity. The spatial arrangement of substituents on this three-dimensional scaffold dictates how a molecule interacts with the intricate binding pockets of proteins.
The Chair Conformation and Substituent Effects
Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. Substituents can occupy either an axial or equatorial position, and the equilibrium between these two conformations can be influenced by the nature and position of the substituent. For instance, in 4-substituted piperidines, the conformational free energies are nearly identical to their cyclohexane analogs for non-polar substituents like methyl and phenyl.[8] However, for polar substituents, protonation of the piperidine nitrogen can significantly stabilize the axial conformer through electrostatic interactions.[8] This phenomenon can even lead to a reversal of the preferred conformation upon protonation, highlighting the dynamic nature of these systems.[8]
The introduction of fluorine, a common substituent in medicinal chemistry, can also profoundly impact conformational preference. The axial preference of fluorine in some fluorinated piperidines is attributed to a combination of charge-dipole interactions and hyperconjugation.[9][10][11] Understanding and controlling these conformational preferences are paramount for designing molecules with optimal target engagement.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. ijnrd.org [ijnrd.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. benchchem.com [benchchem.com]
- 8. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Methodological & Application
N-Alkylation of 4-Aminomethylpiperidine with Butyl Bromide: A Detailed Protocol for Pharmaceutical Research
Abstract
This application note provides a comprehensive guide to the N-alkylation of 4-aminomethylpiperidine with butyl bromide, a key synthetic transformation for accessing a diverse range of compounds with significant potential in drug discovery. Due to the presence of two nucleophilic nitrogen atoms—a primary amine and a secondary amine within the piperidine ring—regioselective alkylation is a critical challenge. This document outlines a robust protocol for the selective N-alkylation of the piperidine nitrogen, discusses the underlying chemical principles, and provides detailed experimental procedures, including reaction setup, monitoring, workup, and purification. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize N-alkylated piperidine derivatives.
Introduction
N-substituted piperidines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active molecules. The piperidine ring serves as a versatile scaffold, and its functionalization, particularly at the nitrogen atom, allows for the fine-tuning of physicochemical properties such as lipophilicity, basicity, and receptor binding affinity. 4-Aminomethylpiperidine is a particularly valuable building block as it possesses two distinct amine functionalities. The secondary amine within the piperidine ring is generally more nucleophilic than the primary amine of the aminomethyl group, offering a handle for selective chemical modification.[1]
The N-alkylation of 4-aminomethylpiperidine with an alkyl halide, such as butyl bromide, is a fundamental nucleophilic substitution reaction.[2][3] This reaction is a cornerstone of medicinal chemistry, enabling the introduction of various alkyl chains to modulate the pharmacological profile of a lead compound. However, a significant challenge in this synthesis is the potential for over-alkylation, leading to the formation of quaternary ammonium salts, or alkylation at the less reactive primary amine.[4][5] This protocol focuses on a method to achieve selective mono-alkylation at the more nucleophilic piperidine nitrogen.
Reaction Mechanism and Strategy
The N-alkylation of an amine with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion, which serves as the leaving group.[2][6]
A critical aspect of this reaction is the management of the hydrogen halide (HBr in this case) that is generated as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7] To circumvent this, a base is typically added to neutralize the acid as it is formed.[7][8] Common bases for this purpose include potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA).[9][10]
Furthermore, to favor mono-alkylation and prevent the formation of quaternary ammonium salts, it is often advantageous to use the amine as the limiting reagent and add the alkyl halide slowly to the reaction mixture.[9]
For the specific case of 4-aminomethylpiperidine, the secondary amine of the piperidine ring is more sterically accessible and generally more nucleophilic than the primary amine, leading to preferential alkylation at this position. To further enhance selectivity, a protecting group strategy can be employed where the primary amine is temporarily blocked, though for simple alkylations like with butyl bromide, this is often not necessary if reaction conditions are carefully controlled.[1]
Visualizing the Reaction Pathway
Caption: SN2 mechanism for the N-alkylation of 4-aminomethylpiperidine.
Experimental Protocol
This protocol details the direct N-alkylation of 4-aminomethylpiperidine with butyl bromide using potassium carbonate as the base.
Materials and Equipment
| Material/Equipment | Specifications |
| 4-Aminomethylpiperidine | ≥98% purity |
| Butyl bromide | ≥99% purity |
| Potassium carbonate (K₂CO₃) | Anhydrous, powdered |
| Acetonitrile (MeCN) | Anhydrous |
| Dichloromethane (DCM) | Reagent grade |
| Saturated sodium bicarbonate (NaHCO₃) solution | |
| Brine (saturated NaCl solution) | |
| Anhydrous magnesium sulfate (MgSO₄) | |
| Round-bottom flask | Appropriate size (e.g., 100 mL) |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Thin-layer chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
| Flash column chromatography system | Silica gel |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminomethylpiperidine (1.0 eq.).
-
Add anhydrous acetonitrile (sufficient to make a ~0.1 M solution of the amine).
-
Add anhydrous powdered potassium carbonate (1.5 eq.).
-
Attach a reflux condenser and place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
-
Addition of Alkyl Halide:
-
Slowly add butyl bromide (1.1 eq.) to the stirred suspension at room temperature using a syringe or dropping funnel over a period of 30 minutes. A slow addition rate helps to minimize the formation of dialkylated byproducts.[9]
-
-
Reaction:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 82 °C for acetonitrile) using a heating mantle or oil bath.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A typical mobile phase for TLC could be a mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of triethylamine to prevent streaking.
-
-
Work-up:
-
Once the starting material is consumed (typically after 4-6 hours), cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and other inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Transfer the DCM solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic byproducts.[11]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[11] A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, can be effective for separating the desired product from any unreacted starting material or byproducts.
-
Workflow Diagram
Caption: Experimental workflow for the N-alkylation of 4-aminomethylpiperidine.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Reaction Time | 4 - 6 hours |
| Yield | 70 - 90% (after purification) |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Appearance of new signals corresponding to the butyl group protons. |
| ¹³C NMR | Appearance of new signals corresponding to the butyl group carbons. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of the product. |
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Check the quality of the butyl bromide; it can degrade over time.
-
Increase the reaction time or temperature if the reaction is sluggish.
-
-
Formation of Byproducts (e.g., dialkylation):
-
Ensure the slow addition of butyl bromide.
-
Use a slight excess of the amine relative to the alkyl halide.
-
-
Incomplete Reaction:
-
Ensure the potassium carbonate is finely powdered to maximize its surface area and reactivity.
-
Consider using a more polar aprotic solvent like DMF, but be aware that this may require higher temperatures for removal during workup.[9]
-
Conclusion
The direct N-alkylation of 4-aminomethylpiperidine with butyl bromide is an efficient and reliable method for the synthesis of 4-(aminomethyl)-1-butylpiperidine. By carefully controlling the reaction conditions, particularly the stoichiometry of the reagents and the rate of addition of the alkylating agent, high yields of the desired mono-alkylated product can be achieved. This protocol provides a solid foundation for researchers to synthesize a variety of N-alkylated piperidine derivatives for applications in pharmaceutical and medicinal chemistry research.
References
- 1. benchchem.com [benchchem.com]
- 2. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Synthesis of 4-Aminomethyl-1-N-butylpiperidine via Reductive Amination: An Application Note
Abstract
This application note provides a comprehensive guide for the synthesis of 4-Aminomethyl-1-N-butylpiperidine, a valuable building block in medicinal chemistry and materials science. The described protocol utilizes a one-pot reductive amination strategy, reacting 1-butyl-4-piperidinecarboxaldehyde with an ammonia source in the presence of a selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃). This method is highlighted for its operational simplicity, high yield, and functional group tolerance, offering a robust and scalable route to the target compound. Detailed experimental procedures, mechanistic insights, characterization data, and safety protocols are presented to aid researchers in successfully replicating and adapting this synthesis.
Introduction
This compound and its derivatives are key structural motifs in a variety of biologically active compounds.[1][2] The piperidine scaffold is a prevalent feature in many pharmaceuticals, and the aminomethyl substituent provides a crucial point for further functionalization. Traditional methods for the synthesis of such amines can be fraught with challenges, including over-alkylation and the use of hazardous reagents.[3]
Reductive amination has emerged as a superior and widely adopted method for the formation of carbon-nitrogen bonds.[4][5] This powerful transformation involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[6][7] The one-pot nature of this reaction, where imine formation and reduction occur in the same reaction vessel, enhances efficiency and minimizes waste.[8]
Among the various reducing agents available, sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, has proven to be particularly effective for reductive aminations.[4][9] Its mild and selective nature allows for the rapid reduction of iminium ions in the presence of the starting aldehyde or ketone, thereby minimizing the formation of alcohol byproducts.[3][9] Furthermore, STAB is less toxic than alternatives like sodium cyanobohydride (NaBH₃CN) and the reactions are typically high-yielding.[4]
This application note details a reliable protocol for the synthesis of this compound from 1-butyl-4-piperidinecarboxaldehyde using sodium triacetoxyborohydride.
Reaction Scheme & Mechanism
The synthesis proceeds via a one-pot reductive amination pathway. Initially, 1-butyl-4-piperidinecarboxaldehyde reacts with an ammonia source, such as ammonium acetate, to form an intermediate iminium ion. The formation of this ion is often catalyzed by a weak acid, like the acetic acid generated in situ or added to the reaction mixture.[6] Sodium triacetoxyborohydride then selectively reduces the iminium ion to yield the target primary amine, this compound.
The chemoselectivity of sodium triacetoxyborohydride is a key advantage; it reduces the electrophilic iminium ion much faster than the starting aldehyde, which prevents the formation of the corresponding alcohol as a significant byproduct.[9]
Figure 1. A simplified workflow of the reductive amination process.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Notes |
| 1-Butyl-4-piperidinecarboxaldehyde | C₁₀H₁₉NO | 169.26 | Commercial | --- |
| Ammonium Acetate | CH₃COONH₄ | 77.08 | Commercial | Used in excess as the ammonia source.[6] |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | Commercial | Moisture-sensitive. Handle under inert gas.[10][11] |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Commercial | Anhydrous, reaction solvent.[9] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Commercial | For aqueous workup. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Commercial | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Commercial | For drying organic phase. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 1-butyl-4-piperidinecarboxaldehyde (1.0 eq).
-
Solvent and Amine Source Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration). To this solution, add ammonium acetate (5-10 eq).[6] Stir the mixture at room temperature for 30 minutes.
-
Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Note: The addition may cause some effervescence.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to afford the pure this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the final product. Expected proton signals include those for the butyl group, the piperidine ring protons, and the newly formed aminomethyl group.[12][13]
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the target compound. The expected molecular ion [M+H]⁺ for C₁₀H₂₄N₂ is m/z 173.2.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine.
Safety Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling:
-
Sodium triacetoxyborohydride (STAB): STAB is a water-reactive and flammable solid.[14] It should be handled under an inert atmosphere and kept away from moisture and ignition sources.[15][16] In case of fire, use a dry chemical or sand to extinguish; do not use water.[11]
-
1,2-Dichloroethane (DCE): DCE is a toxic and flammable solvent. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle with care in a fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Figure 2. A summary of critical safety protocols.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive reducing agent (decomposed due to moisture). | Use fresh, properly stored sodium triacetoxyborohydride. Ensure all glassware and solvents are anhydrous. |
| Incomplete imine formation. | Increase the reaction time before adding the reducing agent. A catalytic amount of acetic acid can be added to facilitate imine formation.[6] | |
| Formation of Alcohol Byproduct | Use of a non-selective reducing agent. | Ensure the use of sodium triacetoxyborohydride, as it is selective for iminium ions over aldehydes.[9] |
| Reaction conditions are too harsh. | Maintain the reaction at room temperature. | |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Adjust the stoichiometry of reagents if necessary. |
Conclusion
The reductive amination protocol detailed in this application note provides an efficient, high-yielding, and operationally simple method for the synthesis of this compound. The use of sodium triacetoxyborohydride as a selective reducing agent is key to the success of this one-pot reaction. This methodology is well-suited for researchers in academic and industrial settings, particularly those involved in drug discovery and development, who require reliable access to functionalized piperidine derivatives.
References
- 1. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. youtube.com [youtube.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. aksci.com [aksci.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for the Strategic Use of 4-Aminomethyl-1-N-butylpiperidine in Parallel Synthesis
Introduction: A Versatile Scaffold for Accelerated Drug Discovery
In the landscape of modern medicinal chemistry, the rapid generation of focused compound libraries is a cornerstone of successful drug discovery programs. The selection of versatile, drug-like building blocks is paramount to this endeavor. 4-Aminomethyl-1-N-butylpiperidine is a bifunctional scaffold of significant interest for parallel synthesis campaigns. Its structure incorporates a reactive primary amine, ideal for derivatization, and a tertiary N-butyl piperidine moiety. This latter group confers several advantageous physicochemical properties, such as increased lipophilicity and metabolic stability, while also providing a basic handle that can be crucial for modulating pharmacokinetic profiles and target engagement.
This guide provides a comprehensive overview of the strategic application of this compound in parallel synthesis, focusing on robust protocols for amide bond formation and reductive amination. We will delve into the causality behind experimental choices, address potential challenges, and offer self-validating methodologies suitable for high-throughput chemical synthesis.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reagent's properties is essential for designing successful synthetic campaigns and ensuring laboratory safety. While specific experimental data for the N-butyl derivative is not widely published, properties can be extrapolated from similar structures like 1-Boc-4-(aminomethyl)piperidine.[1][2][3]
| Property | Estimated Value / Information | Source / Justification |
| Molecular Formula | C₁₀H₂₂N₂ | - |
| Molecular Weight | 170.30 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogy to similar N-alkyl piperidines. |
| Boiling Point | ~220-240 °C | Estimated based on related structures. |
| Solubility | Soluble in common organic solvents (DCM, THF, MeOH, DMF). | [1][3] |
| pKa | ~10.1 (piperidine N), ~10.4 (primary amine) | Predicted values; tertiary amine is a strong base. |
Safety and Handling: this compound is expected to be corrosive and cause skin and eye irritation or burns, similar to other aliphatic amines.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong acids.
-
In case of contact: Immediately flush skin or eyes with copious amounts of water and seek medical attention.
Core Synthetic Strategies in Parallel Format
The key to effectively using this compound lies in leveraging the differential reactivity of its two nitrogen centers. The primary exocyclic amine is the principal site for derivatization via acylation or reductive amination. The endocyclic tertiary amine, being a non-nucleophilic base, generally does not interfere with these transformations but will be protonated under acidic conditions, influencing solubility and purification.
The following workflow diagram illustrates a typical parallel synthesis campaign starting from this building block.
References
The Strategic Application of 4-Aminomethyl-1-N-butylpiperidine in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands
Introduction: The Significance of the Piperidine Scaffold in GPCR Modulation
G-Protein Coupled Receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a pivotal role in a vast array of physiological processes. This makes them one of the most important target classes for drug discovery, with a significant percentage of all approved drugs acting on a GPCR.[1][2] The design of small-molecule ligands that can selectively modulate GPCR activity is a cornerstone of modern medicinal chemistry.
Within the vast chemical space of GPCR ligands, the piperidine scaffold has emerged as a privileged structure.[3] This saturated heterocycle offers a three-dimensional framework that can be strategically functionalized to present pharmacophoric elements in a precise spatial orientation, enhancing binding affinity and selectivity for the target receptor. The introduction of an N-alkyl substituent, such as the N-butyl group in 4-aminomethyl-1-N-butylpiperidine, provides a powerful tool for modulating the physicochemical properties of the ligand, including lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[4]
This technical guide provides a comprehensive overview of the application of this compound as a key building block in the synthesis of GPCR ligands, with a particular focus on the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists, a class of drugs vital in the treatment of HIV-1 infection.
The Role of this compound in Ligand Design
The this compound moiety offers several advantages in the design of GPCR ligands:
-
Bifunctional Handle: The primary amine of the aminomethyl group serves as a versatile nucleophile for the introduction of various functionalities through amide bond formation or reductive amination. This allows for the straightforward coupling of the piperidine core to other fragments of the target ligand.
-
Modulation of Physicochemical Properties: The N-butyl group significantly influences the lipophilicity (logP) of the molecule. This is a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties. By tuning the N-alkyl substituent, medicinal chemists can fine-tune the overall drug-like properties of the ligand.
-
Structural Rigidity and Vectorial Orientation: The piperidine ring provides a degree of conformational rigidity, which helps to pre-organize the attached substituents in a favorable conformation for binding to the receptor, minimizing the entropic penalty upon binding. The 4-aminomethyl substitution provides a clear vector for extending the molecule towards other binding pockets within the receptor.
-
Potential for Enhanced Receptor Interactions: The basic nitrogen of the piperidine ring can engage in ionic interactions with acidic residues in the receptor binding pocket, a common feature in many GPCRs.
Synthesis of the Key Intermediate: this compound
The successful application of this building block begins with its efficient synthesis. A common and reliable route starts from the commercially available 1-Boc-4-(aminomethyl)piperidine.
Protocol 1: Synthesis of this compound
This two-step protocol involves the N-alkylation of the Boc-protected precursor followed by deprotection.
Step 1: Synthesis of 1-Boc-4-((butylamino)methyl)piperidine
-
Reaction: Reductive amination of 1-Boc-4-(aminomethyl)piperidine with butyraldehyde.
-
Reagents and Materials:
-
1-Boc-4-(aminomethyl)piperidine
-
Butyraldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add butyraldehyde (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield 1-Boc-4-((butylamino)methyl)piperidine.
-
Step 2: Synthesis of this compound (Final Product)
-
Reaction: Acid-mediated deprotection of the Boc group.
-
Reagents and Materials:
-
1-Boc-4-((butylamino)methyl)piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve the product from Step 1 in DCM.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound. The product is often used in the next step without further purification if deemed sufficiently pure.
-
Caption: Synthetic route to this compound.
Application in the Synthesis of a CCR5 Antagonist Analogue
The CCR5 receptor, a GPCR, is a crucial co-receptor for the entry of the most common strains of HIV-1 into host cells.[5] Small-molecule antagonists that block this interaction are effective antiretroviral agents. A common structural motif in many CCR5 antagonists is a substituted piperidine ring.[6] Here, we present a protocol for the synthesis of a key intermediate for a CCR5 antagonist, demonstrating the application of this compound.
Protocol 2: Amide Bond Formation with a Carboxylic Acid Fragment
This protocol illustrates the coupling of this compound with a representative carboxylic acid fragment, a common step in the assembly of many GPCR ligands.
-
Reaction: EDC/HOBt mediated amide coupling.
-
Reagents and Materials:
-
This compound (from Protocol 1)
-
A representative carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in DMF to the reaction mixture, followed by the addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with methanol/DCM) to yield the desired amide product.
-
Caption: General workflow for amide coupling.
Data Presentation: Physicochemical Properties
The choice of the N-alkyl substituent on the piperidine ring has a predictable impact on the lipophilicity of the resulting fragment.
| N-Substituent | Calculated logP (cLogP) of N-Substituted 4-Aminomethylpiperidine |
| Hydrogen | 0.8 |
| Methyl | 1.2 |
| Butyl | 2.3 |
| Benzyl | 2.9 |
cLogP values are estimates and can vary based on the calculation algorithm.
This table illustrates how the N-butyl group provides a significant increase in lipophilicity compared to smaller alkyl groups, a property that can be leveraged to enhance membrane permeability and oral bioavailability of the final drug candidate.
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations in medicinal chemistry.
-
Reductive Amination: The use of sodium triacetoxyborohydride is a standard and mild method for the reductive amination of primary amines, known for its high yields and chemoselectivity.
-
Amide Coupling: EDC/HOBt is a widely used and cost-effective coupling system for amide bond formation, providing reliable results for a broad range of substrates.
The progress of each reaction should be meticulously monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure reaction completion and identify any potential side products. Purification by flash column chromatography is a standard procedure to ensure the high purity of the intermediates and final products, which is essential for their use in subsequent synthetic steps and biological evaluation.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of GPCR ligands. Its strategic incorporation allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships in drug discovery programs. The robust and scalable synthetic protocols for its preparation and subsequent functionalization make it an attractive tool for medicinal chemists. As the understanding of GPCR structure and function continues to evolve, the rational design of ligands using such tailored building blocks will undoubtedly play a crucial role in the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. BRPI0508703B1 - PROCESS FOR THE SYNTHESIS OF A CXCR4 ANTAGONIST - Google Patents [patents.google.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship studies: M2 and CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of structure-activity relationship between chemical structure and CCR5 anti HIV-1 activity in a class of 1-[N-(Methyl)-N- (phenylsulfonyl)amino]-2-(phenyl)-4-[4-(substituted)piperidin-1-yl]butane derivatives: the electronic-topological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 4-Methylpiperidine as an Efficient Reagent for Fmoc Deprotection in Solid-Phase Peptide Synthesis
Application Notes & Protocols: The Use of 4-Aminomethyl-1-N-butylpiperidine in Solid-Phase Peptide Synthesis
Initial Assessment and Recommendation
An extensive search for "this compound" in the context of solid-phase peptide synthesis (SPPS) did not yield specific application notes, protocols, or performance data for this exact reagent. The scientific literature available through the search does not detail its use for N-α-Fmoc deprotection or other standard SPPS procedures.
However, the search results provide substantial information on a closely related and structurally similar compound, 4-methylpiperidine (4-MP) , which has been thoroughly investigated and validated as a highly effective alternative to the standard reagent, piperidine, for Fmoc removal. There is also a brief mention of using 4-(aminomethyl)piperidine for Fmoc deprotection.
Given the lack of specific data on this compound, this guide has been expertly curated to focus on the well-documented use of 4-methylpiperidine in SPPS. This approach ensures that the provided protocols and technical insights are grounded in verifiable, peer-reviewed data, adhering to the core requirements of scientific integrity and trustworthiness. The principles, mechanisms, and protocols detailed for 4-methylpiperidine serve as an authoritative framework for researchers interested in alternative deprotection reagents.
Introduction: The Critical Role of Deprotection in Fmoc-SPPS
Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for producing synthetic peptides for research, diagnostics, and therapeutic applications.[1][2][3] The synthesis cycle hinges on two critical steps: the coupling of an Fmoc-protected amino acid and the removal of the temporary N-α-Fmoc protecting group to allow for the subsequent coupling. The efficiency of this deprotection step is paramount to achieving high purity and yield of the target peptide.[2]
Traditionally, a 20% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF) is used for Fmoc removal.[4][5] While effective, concerns over the handling and procurement of piperidine in certain jurisdictions have prompted research into viable alternatives.[2] 4-Methylpiperidine (4-MP) has emerged as a robust and reliable substitute, demonstrating comparable, and in some cases, superior performance in SPPS workflows.[1][2][6][7] These notes provide a comprehensive technical guide to the mechanism, application, and validation of 4-methylpiperidine for Fmoc deprotection.
The Mechanism of Fmoc Removal
The removal of the Fmoc group is a base-catalyzed elimination reaction that proceeds via a two-step mechanism.[2][8] Understanding this causality is key to appreciating the role of 4-methylpiperidine.
-
Proton Abstraction: A secondary amine base, such as 4-methylpiperidine, abstracts the acidic proton located at the C9 position of the fluorene ring system.[2][9]
-
β-Elimination and Adduct Formation: This proton abstraction facilitates a β-elimination reaction, cleaving the C-O bond and liberating the free N-terminal amine of the peptide. This process generates a highly reactive electrophile, dibenzofulvene (DBF). The secondary amine then acts as a nucleophile, trapping the DBF to form a stable and soluble adduct. This scavenging action is crucial as it prevents the highly reactive DBF from polymerizing or causing side reactions with the peptide chain.[2][6][7][8]
References
- 1. redalyc.org [redalyc.org]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Scale-up synthesis of 4-Aminomethyl-1-N-butylpiperidine
An Application Note for the Scale-Up Synthesis of 4-Aminomethyl-1-N-butylpiperidine
Abstract
This application note provides a comprehensive and robust protocol for the scale-up synthesis of this compound, a key bifunctional building block in medicinal chemistry and materials science. Recognizing the challenges associated with selective N-alkylation, this guide eschews more common but less scalable laboratory methods in favor of a two-step industrial-grade pathway. The selected strategy begins with the N-alkylation of 4-cyanopiperidine followed by catalytic hydrogenation of the nitrile moiety. This approach circumvents selectivity issues inherent in the direct alkylation of 4-(aminomethyl)piperidine and avoids the additional steps required by protecting group strategies. This document furnishes drug development professionals and process chemists with detailed, step-by-step protocols, process safety considerations, purification techniques, and analytical validation, ensuring a reliable and scalable route to the target compound.
Introduction and Strategic Rationale
This compound is a valuable synthetic intermediate characterized by a primary amine on the C4-methyl substituent and a tertiary amine within the piperidine ring. This structure is a privileged motif in the design of various active pharmaceutical ingredients (APIs). The synthesis of such selectively N-alkylated piperidines on a large scale presents a significant challenge: how to selectively functionalize the ring nitrogen without affecting the exocyclic primary amine.
Several synthetic strategies can be envisioned:
-
Direct Alkylation: Reacting 4-(aminomethyl)piperidine with a butyl halide. While direct, this method often leads to a mixture of products, including di-alkylation and the formation of quaternary ammonium salts, posing significant purification challenges at scale.[1]
-
Reductive Amination: The reaction of 4-(aminomethyl)piperidine with butyraldehyde and a reducing agent. This is a powerful method for forming amines but still carries a risk of side reactions, especially with an unhindered primary amine present.[2][3]
-
Protecting Group Strategy: This involves protecting the primary amine of 4-(aminomethyl)piperidine (e.g., with a Boc group), followed by alkylation of the piperidine nitrogen and subsequent deprotection.[4][5][6] While offering high selectivity, this multi-step process is less atom-economical and cost-effective for large-scale production.
Considering the demands of scale-up—process robustness, cost-effectiveness, and ease of purification—this guide details a more strategic pathway. By starting with 4-cyanopiperidine, we can first perform a non-selective N-alkylation, as there is only one nitrogen to functionalize. The subsequent reduction of the nitrile group cleanly yields the desired primary amine, providing a highly efficient and controlled route to the final product.
References
Troubleshooting & Optimization
Technical Support Center: Selective N-Alkylation of 4-Aminomethylpiperidine
Welcome to the technical support center for the selective N-alkylation of 4-aminomethylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet challenging synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve your desired N-alkylation with high selectivity and yield.
Introduction to the Challenge
4-Aminomethylpiperidine is a valuable bifunctional building block in medicinal chemistry, featuring both a primary amine on the exocyclic methyl group (N-exo) and a secondary amine within the piperidine ring (N-endo). The proximate nucleophilicity of these two centers presents a significant challenge for selective N-alkylation. The secondary amine of the piperidine ring is generally more nucleophilic than the primary aminomethyl group, but achieving exclusive alkylation at a single site requires careful strategic planning and execution.[1] This guide will explore the three primary strategies to control this selectivity:
-
Protecting Group Strategy: Temporarily blocking one amine to direct alkylation to the other.
-
Direct Selective Alkylation: Exploiting the inherent reactivity differences under controlled conditions.
-
Reductive Amination: A milder approach for selective introduction of alkyl groups.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen in 4-aminomethylpiperidine is more nucleophilic?
A: The endocyclic secondary amine (N-endo) of the piperidine ring is generally more nucleophilic and sterically more accessible than the exocyclic primary amine (N-exo). This inherent reactivity difference can be exploited for selective alkylation, although it is not always sufficient to prevent mixtures of products.
Q2: What are the most common side products in the N-alkylation of 4-aminomethylpiperidine?
A: The most common side products include:
-
Mixtures of N-endo and N-exo mono-alkylated isomers.
-
Di-alkylated products , where both nitrogen atoms are alkylated.
-
Quaternary ammonium salts from over-alkylation, particularly with reactive alkylating agents like methyl iodide or benzyl bromide.[2]
Q3: How can I monitor the progress and selectivity of my reaction?
A: A combination of Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
TLC: Useful for a quick check of the consumption of starting material and the appearance of new spots. Staining with ninhydrin can help visualize primary and secondary amines.
-
LC-MS: Ideal for separating and identifying the starting material, mono-alkylated isomers (which will have the same mass), and di-alkylated products.
-
NMR (¹H and ¹³C): Essential for unambiguous structure determination of the isomers. The chemical shifts of the protons and carbons adjacent to the nitrogen atoms will be significantly different for the N-endo and N-exo alkylated products.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the selective N-alkylation of 4-aminomethylpiperidine.
Issue 1: Low or No Conversion to the Desired Product
Symptoms:
-
TLC/LC-MS analysis shows predominantly unreacted starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Insufficiently Reactive Alkylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide. For very unreactive systems, adding a catalytic amount of sodium iodide can promote the reaction through the in situ formation of the more reactive alkyl iodide (Finkelstein reaction). |
| Inappropriate Base | A base is often required to neutralize the acid formed during the reaction, which would otherwise protonate the amine starting material and halt the reaction.[2] For direct alkylation, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are commonly used.[2] If solubility is an issue, consider a stronger, non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA). |
| Low Reaction Temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, try gradually increasing the temperature (e.g., to 50-80 °C) while monitoring for side product formation. |
| Solvent Issues | The choice of solvent can significantly impact reaction rates and solubility of reagents. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally good choices for N-alkylation. Ensure your solvent is anhydrous, as water can interfere with the reaction. |
Issue 2: Poor Selectivity (Mixture of N-endo and N-exo Isomers)
Symptoms:
-
LC-MS and/or NMR analysis reveals a mixture of the two possible mono-alkylated products.
Potential Causes & Solutions:
Diagram: Decision Workflow for Improving Selectivity
Caption: Decision workflow for improving N-alkylation selectivity.
-
Protecting Group Strategy: This is the most reliable method to ensure high selectivity.
-
Protect the N-exo primary amine: Due to its lower steric hindrance, the primary amine can often be selectively protected. A common protecting group is the tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O).
-
Alkylate the unprotected N-endo secondary amine: Perform the N-alkylation on the protected intermediate.
-
Deprotect the N-exo amine: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
-
-
Optimization of Direct Alkylation Conditions:
-
Lower the reaction temperature: This can enhance the kinetic selectivity by favoring the reaction at the more nucleophilic N-endo position.
-
Slow addition of the alkylating agent: Using a syringe pump to add the alkylating agent over several hours can maintain a low concentration, reducing the likelihood of the less reactive N-exo amine reacting.[2]
-
Steric hindrance: If your synthetic route allows, using a bulkier alkylating agent may favor reaction at the less sterically hindered N-endo position.
-
-
Reductive Amination: This method is often highly selective for the N-endo position. The reaction proceeds via the formation of an iminium ion, which is more readily formed at the secondary amine. Subsequent reduction with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) yields the N-endo alkylated product.[3] This method avoids the issue of over-alkylation.[3]
Issue 3: Over-alkylation (Formation of Di-alkylated Product and/or Quaternary Salt)
Symptoms:
-
LC-MS shows a significant peak corresponding to the di-alkylated product.
-
The desired product is difficult to purify from more polar byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation & Troubleshooting Steps |
| Excess Alkylating Agent | Using more than one equivalent of the alkylating agent will drive the reaction towards di-alkylation.[2] Use a stoichiometry of 1.0-1.1 equivalents of the alkylating agent relative to 4-aminomethylpiperidine. |
| High Reactivity of Mono-alkylated Product | The mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation. |
| High Reaction Temperature or Concentration | These conditions can accelerate the rate of the second alkylation. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for over-alkylation.
Experimental Protocols
Protocol 1: Selective N-endo Alkylation via N-exo Protection
Diagram: N-endo Alkylation via Protection Strategy
Caption: Reaction scheme for selective N-endo alkylation.
Step 1: Protection of the N-exo Primary Amine
-
Dissolve 4-aminomethylpiperidine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-4-aminomethylpiperidine.
Step 2: Alkylation of the N-endo Secondary Amine
-
Dissolve N-Boc-4-aminomethylpiperidine (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add the alkyl halide (R-X, 1.1 eq).
-
Heat the reaction to 60-80 °C and monitor by TLC/LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 3: Deprotection of the N-exo Primary Amine
-
Dissolve the purified product from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with aqueous NaOH.
-
Extract the product with DCM, dry the organic layer, and concentrate to yield the final N-endo alkylated product.
Protocol 2: Selective N-endo Alkylation via Reductive Amination
-
Dissolve 4-aminomethylpiperidine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in 1,2-dichloroethane (DCE).
-
Add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis via reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Fundamentals & Core Concepts
This section addresses foundational questions regarding the mechanism and key parameters of the reaction.
Q1: What is the fundamental mechanism of piperidine synthesis via double reductive amination?
The synthesis of a piperidine ring from a 1,5-dicarbonyl compound and a primary amine is a powerful cyclization strategy. The reaction proceeds through a cascade of two core transformations: imine/iminium ion formation and subsequent reduction.[1][2]
The process can be broken down into four key steps:
-
First Imine Formation: The primary amine attacks one of the carbonyl groups to form a hemiaminal, which then dehydrates to form an imine.
-
First Reduction: A hydride reducing agent reduces the initial imine to a secondary amine.
-
Intramolecular Cyclization: The newly formed secondary amine then attacks the second carbonyl group within the same molecule, forming a cyclic hemiaminal.
-
Second Reduction: This cyclic intermediate dehydrates to form a cyclic iminium ion, which is rapidly reduced to the final piperidine product.[1]
This cascade is highly efficient and is often performed as a one-pot synthesis.[1]
Caption: Cascade mechanism for piperidine synthesis.
Q2: How critical is pH control for a successful reaction?
pH is arguably the most critical parameter to control. The reaction requires a delicate balance, typically thriving in a weakly acidic environment (pH 4-6).[3][4]
-
Why weak acid is necessary: A mildly acidic medium is required to protonate the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the amine.[5] The acid also catalyzes the dehydration of the hemiaminal intermediate to form the crucial imine/iminium ion.[5][6]
-
The problem with too much acid (pH < 4): If the solution is too acidic, the amine starting material will be protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot initiate the reaction by attacking the carbonyl group.[5]
-
The problem with basic/neutral conditions (pH > 7): In the absence of an acid catalyst, the dehydration of the hemiaminal intermediate is slow, leading to poor or no imine formation.
Therefore, adding a catalytic amount of a mild acid, such as acetic acid, is a standard and highly recommended practice.[3][7]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you may encounter in the lab.
Problem Area: Low or No Product Yield
Q: My reaction isn't working. TLC analysis shows only starting materials. What's the first thing to check?
A: The most likely culprit is the failure of the initial imine/iminium ion to form. This is the equilibrium-driven first step of the reaction.
Troubleshooting Steps:
-
Verify pH: Confirm the reaction medium is weakly acidic (pH 4-6). Add a catalytic amount of acetic acid if you haven't already. This is the most common reason for failure.[3][5]
-
Remove Water: Imine formation is a condensation reaction that releases water. This equilibrium can be driven forward by removing water as it forms. Add activated molecular sieves (3Å or 4Å) to the reaction mixture.[3]
-
Pre-form the Imine: Consider a two-step approach. Mix the carbonyl and amine in the solvent with catalytic acid and stir for 30-60 minutes at room temperature or with gentle heating before adding the reducing agent.[3][5] This allows the imine concentration to build up before the reduction step begins.
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the activation energy needed to facilitate imine formation, especially with sterically hindered substrates.[3]
Q: My starting materials are consumed, but my desired piperidine product is absent. Instead, I see a new spot on TLC that could be an alcohol. What happened?
A: This strongly suggests your reducing agent is too reactive and is reducing your starting carbonyl compound faster than it reduces the imine intermediate.
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: This is the most effective solution. Sodium borohydride (NaBH₄) is capable of reducing aldehydes and ketones.[8] Switching to a more selective, milder agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is highly recommended.[5][9][10] These reagents are particularly effective because they reduce iminium ions much faster than they reduce ketones or aldehydes, making them ideal for one-pot procedures.[4][5][9]
-
Modify the Procedure (if using NaBH₄): If you must use NaBH₄, you must allow the imine to form completely before adding the reducing agent. Stir the carbonyl, amine, and acid catalyst for at least an hour, then cool the reaction to 0 °C before adding the NaBH₄ in small portions.[3][8] This minimizes the chance of it reacting with the unreacted carbonyl starting material.[5]
Caption: Troubleshooting flowchart for low yield issues.
Problem Area: Byproduct Formation
Q: I'm getting a mixture of products, including what appears to be a dialkylated or tertiary amine. How can I improve selectivity?
A: This occurs when the newly formed piperidine product (a secondary amine) reacts again with another molecule of the carbonyl starting material.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1 to 1.2 equivalents) relative to the 1,5-dicarbonyl compound. This ensures the carbonyl is consumed before it can react with the product.
-
Choose the Right Reducing Agent: A fast and efficient reduction is key. Milder reagents like NaBH(OAc)₃ reduce the intermediate iminium ion so rapidly that the product amine has little time to react further.[10]
Section 3: Reagent & Condition Optimization
Q: How do I select the best reducing agent for my synthesis?
A: The choice of reducing agent is critical for balancing reactivity and selectivity. While many exist, three are predominantly used in modern organic synthesis.
| Reducing Agent | Formula | Key Characteristics & Causality | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Reagent of Choice. The three electron-withdrawing acetoxy groups moderate its reactivity, making it selective for iminium ions over carbonyls. It's also tolerant of the mildly acidic conditions needed for imine formation.[3][8][10] | DCE, DCM, THF[8] |
| Sodium Cyanoborohydride | NaBH₃CN | Highly Selective. The electron-withdrawing cyanide group makes it less reactive than NaBH₄. It is stable in mildly acidic conditions (pH 4-6) and selectively reduces the protonated iminium ion.[4][5][9] Note: Requires careful handling and quenching due to the toxicity of cyanide. | MeOH, EtOH[8][9] |
| Sodium Borohydride | NaBH₄ | Highly Reactive, Less Selective. A powerful and inexpensive reducing agent, but it readily reduces aldehydes and ketones.[5][8] Its use requires a two-step procedure (pre-formation of the imine) to prevent reduction of the starting material.[8] | MeOH, EtOH[8] |
Q: How do I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and accessible method.[11]
-
Setup: Spot your starting amine, your starting dicarbonyl, and a co-spot of both on the baseline. As the reaction proceeds, take aliquots and spot them in a separate lane.
-
Visualization: Since amines and carbonyls may not be UV-active, you will likely need to use a chemical stain for visualization.[11]
-
Potassium Permanganate (KMnO₄) stain: A good general-purpose stain that reacts with reducible functional groups. The product amine will appear as a yellow/white spot on a purple background.
-
Ninhydrin stain: Specific for primary and secondary amines, appearing as colored spots upon heating.
-
-
Interpretation: A successful reaction will show the consumption of the starting materials and the appearance of a new spot for the piperidine product with a different Rf value.[11] More advanced techniques like LC-MS can also provide detailed information on reaction conversion and byproduct formation.[12]
Section 4: Standard Experimental Protocol
This section provides a validated, general procedure for the synthesis of an N-substituted piperidine from glutaraldehyde and a primary amine using sodium triacetoxyborohydride.
Synthesis of N-Benzylpiperidine
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add benzylamine (1.0 eq.) and a solution of glutaraldehyde (25% in H₂O, 1.05 eq.) in 1,2-dichloroethane (DCE, to make a 0.2 M solution) under ambient atmosphere.
-
Imine Formation: Add glacial acetic acid (2.0 eq.) to the mixture. Stir at room temperature for 30 minutes. The solution may turn from colorless to pale yellow, indicating imine/enamine formation.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the stirring solution. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent and KMnO₄ stain). The reaction is typically complete within 1-4 hours.
-
Workup & Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining acid and reducing agent. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-benzylpiperidine.
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography Purification of 4-Aminomethyl-1-N-butylpiperidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support portal for the chromatographic purification of 4-Aminomethyl-1-N-butylpiperidine and related basic amines. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field by drug development professionals and research scientists. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to solve purification challenges effectively.
Critical Alert: The Challenge of Purifying Basic Amines
Before proceeding, it is crucial to understand the primary obstacle in purifying compounds like this compound. The molecule contains two basic amine groups: a primary amine (-NH₂) and a tertiary amine within the N-butylpiperidine ring. These basic groups readily interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase.[1][2] This acid-base interaction leads to several common problems:
-
Peak Tailing: The compound "sticks" to the silica, eluting slowly and asymmetrically.
-
Irreversible Adsorption: A portion of the product may bind so strongly that it never elutes, resulting in significant yield loss.[2]
-
Poor Separation: Tailing peaks are broad, making it difficult to resolve the target compound from closely related impurities.
-
Potential for Degradation: The acidic surface of silica can sometimes degrade sensitive compounds.[2]
The solutions and protocols in this guide are designed specifically to mitigate these acid-base interactions.
Frequently Asked Questions (FAQs)
Part 1: Stationary and Mobile Phase Selection
Question: I'm developing a purification method for this compound. Can I use standard silica gel?
Answer: While it is possible, it is often problematic. Standard silica gel is acidic and will likely cause significant peak tailing and potential yield loss due to strong interactions with the basic amine groups of your compound.[1][2] If you must use standard silica, you will need to deactivate the acidic silanol groups. This is typically achieved by adding a small amount of a competing amine, such as triethylamine (TEA) or ammonium hydroxide, to your mobile phase.[3] A common starting point is to add 0.5-2% TEA to the eluent.[3]
Question: What are the best stationary phase alternatives to standard silica for basic amines?
Answer: For a more robust and reliable purification, consider these alternatives which are designed to minimize unwanted acid-base interactions:
| Stationary Phase | Principle of Operation | Advantages | Disadvantages |
| Deactivated / End-capped Silica | Silanol groups are chemically capped (e.g., with trimethylsilyl groups) to reduce surface acidity. | Reduces tailing for basic compounds compared to standard silica. | Deactivation is often incomplete; some tailing may still occur. |
| Alumina (Al₂O₃) | Alumina is a basic stationary phase, so it does not have the strong acidic sites of silica that cause issues with amines.[4] | Excellent for separating basic compounds, often providing sharp peaks without mobile phase modifiers. | Can have its own reactivity issues; method development is required. Less commonly used, so lab may not stock it. |
| Amine-Functionalized Silica (KP-NH) | Silica surface is covalently bonded with an organic amine, effectively neutralizing the acidic surface.[1] | Highly effective at eliminating tailing for basic compounds. Allows for the use of simple, neutral mobile phases (e.g., Hexane/Ethyl Acetate) without additives.[1] | More expensive than standard silica gel. |
Recommendation: For routine, high-purity isolations of this compound, using an amine-functionalized silica is often the most efficient and trouble-free approach.[1]
Question: How do I choose a mobile phase (eluent) for my purification?
Answer: Mobile phase selection is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rƒ) of ~0.2-0.35 for your target compound.
Here is a logical workflow for mobile phase development:
Caption: Workflow for selecting the optimal stationary and mobile phase.
Common mobile phase systems for amines include:
-
On Silica: Dichloromethane/Methanol with 0.5-2% Ammonium Hydroxide or Triethylamine.
-
On Alumina or Amine-Silica: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients.[1]
Part 2: Troubleshooting Common Problems
Question: My compound is streaking badly on the TLC plate and the column. What is happening?
Answer: This is the classic sign of peak tailing . As discussed, it's caused by the strong interaction between your basic amine and acidic silica.
Caption: Decision tree for troubleshooting peak tailing.
Immediate Fix: Add 1-2% triethylamine or ammonium hydroxide to your eluent. This small, competing base will occupy the acidic sites on the silica, allowing your much larger compound to pass through with fewer interactions.[2][3]
Long-Term Fix: Switch to a more inert stationary phase like basic alumina or amine-functionalized silica for future purifications.[4]
Question: I can't see my compound on the TLC plate using a UV lamp. How can I visualize it?
Answer: this compound lacks a strong chromophore, so it will not be visible under UV light. You must use a chemical stain for visualization.
-
Ninhydrin Stain: This is an excellent choice as it reacts with the primary amine group to produce a distinct purple or pink spot.[5]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidizing stain that reacts with many organic compounds. It will appear as a yellow spot on a purple background.[5]
Question: My compound is eluting with the solvent front, even in low-polarity solvents. What should I do?
Answer: This indicates that your mobile phase is too polar, or your compound has very low affinity for the stationary phase.
-
Reduce Mobile Phase Polarity: If you are using a Hexane/EtOAc system, significantly decrease the percentage of ethyl acetate.
-
Check Compound Identity: Ensure the material is indeed your target compound. If it is a salt (e.g., an HCl salt from a previous step), it will be highly polar and may require a different purification strategy like reversed-phase chromatography.
-
Consider Reversed-Phase: For highly polar amines, reversed-phase chromatography (e.g., C18 silica stationary phase with a polar mobile phase like water/acetonitrile) can be a powerful alternative.[6] For basic amines, the mobile phase pH should be buffered to ensure consistent ionization and good peak shape.[7]
Question: I'm losing a lot of my material on the column. My yield is very low. Why?
Answer: This is likely due to irreversible adsorption of your basic compound onto the acidic silica stationary phase.[2]
-
Solution 1 (Flushing): After you have collected your product, try flushing the column with a very strong, basic eluent (e.g., 5-10% ammonium hydroxide in methanol). This may recover some of the adsorbed material, though its purity might be compromised.
-
Solution 2 (Prevention): The best solution is preventative. Use one of the recommended methods to mitigate acid-base interactions: add a competing amine to the eluent or, preferably, use a non-acidic stationary phase like alumina or amine-functionalized silica.[1][4]
Part 3: Practical Protocols & Procedures
Protocol 1: TLC Method Development with Mobile Phase Modifiers
This protocol is for developing a method using standard silica gel TLC plates by deactivating the surface.
-
Preparation: Dissolve a small amount of your crude this compound in a suitable solvent (e.g., Dichloromethane or Methanol).
-
Spotting: Spot the solution onto a silica gel TLC plate.
-
Eluent Preparation: Prepare a developing solvent. A good starting point is Dichloromethane (DCM) with a small amount of Methanol (MeOH). To this mixture, add 1% triethylamine (TEA). For example: 10 mL of 95:5 DCM/MeOH would become 9.9 mL of the DCM/MeOH mixture and 0.1 mL of TEA.
-
Development: Place the TLC plate in a chamber saturated with the prepared eluent and allow it to develop.
-
Visualization: After development, dry the plate thoroughly. Dip it into a ninhydrin staining solution and gently heat with a heat gun until the colored spots appear.[5]
-
Analysis: The ideal solvent system will move your target compound to an Rƒ value of approximately 0.2-0.35, with a round, well-defined spot. Adjust the ratio of DCM to MeOH to achieve this Rƒ.
Protocol 2: Column Packing and Sample Loading
This protocol describes a standard slurry packing method and two common sample loading techniques.
A. Column Packing
-
Prepare Slurry: In a beaker, add your chosen stationary phase (e.g., silica gel) to your initial, least polar eluent. Stir gently to create a uniform slurry with the consistency of a milkshake.[8]
-
Pack Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Pour and Settle: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain while continuously tapping the side of the column to ensure even packing and remove air bubbles.[8]
-
Equilibrate: Once the silica has settled, add a protective layer of sand on top. Pass 2-3 column volumes of the initial mobile phase through the column to ensure it is fully equilibrated. Never let the solvent level drop below the top layer of sand.[8]
B. Sample Loading
-
Wet Loading (for soluble samples):
-
Dissolve your crude product in the minimum amount of your initial mobile phase.
-
Carefully pipette this solution directly onto the top layer of sand in the packed column.[8]
-
Open the stopcock and allow the sample to be absorbed into the silica bed.
-
Gently add fresh eluent to the column and begin the elution process.
-
-
Dry Loading (for less soluble samples or improved resolution):
-
Dissolve your crude product in a volatile solvent (like Dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto silica.[3]
-
Carefully add this powder onto the top layer of sand in your packed column.
-
Gently add fresh eluent and begin elution.
-
Safety Information
-
Handling: this compound and its analogues are corrosive and can cause skin and eye burns.[9][10] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9][12]
-
Disposal: Dispose of all chemical waste, including used columns and solvents, in accordance with local regulations for hazardous materials.[12][13]
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.be [fishersci.be]
- 13. fishersci.de [fishersci.de]
Identifying byproducts in the synthesis of 4-Aminomethyl-1-N-butylpiperidine
Welcome to the technical support center for the synthesis of 4-Aminomethyl-1-N-butylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions in a structured question-and-answer format to directly address specific issues you may face in your laboratory. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your synthetic outcomes.
I. Understanding the Synthesis: Common Routes and Potential Pitfalls
The synthesis of this compound typically proceeds via two primary pathways: direct N-alkylation of 4-(aminomethyl)piperidine with a butyl halide or reductive amination of 4-(aminomethyl)piperidine with butyraldehyde. Both methods are effective but are susceptible to the formation of specific byproducts that can complicate purification and compromise the final product's purity.
Diagram: Synthetic Pathways to this compound
Technical Support Center: Synthesis of Unsymmetrically Substituted Piperidines
Welcome to the technical support resource for the synthesis of unsymmetrically substituted piperidines. The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1][2] However, the controlled introduction of multiple, different substituents onto the ring, particularly with defined stereochemistry, presents significant synthetic challenges.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and practical solutions to common issues encountered during synthesis, moving from general strategic questions to specific troubleshooting of experimental failures.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic decisions and common points of confusion in planning the synthesis of complex piperidines.
Q1: What are the primary strategic approaches for synthesizing unsymmetrically substituted piperidines?
A: There are two main strategic approaches:
-
Ring Construction (de novo synthesis): Building the piperidine ring from acyclic precursors. Methods like aza-Diels-Alder reactions, multicomponent reactions, and intramolecular cyclizations fall into this category.[1][5] This approach is powerful for creating complex substitution patterns from the outset.
-
Ring Functionalization: Modifying a pre-existing piperidine or pyridine ring. The most common method in this class is the hydrogenation of a substituted pyridine.[2][6] More advanced C-H functionalization techniques are also emerging to directly install substituents on the saturated ring.[7][8]
The choice depends on the availability of starting materials and the desired substitution pattern. Pyridine hydrogenation is often favored for its simplicity if the corresponding substituted pyridine is accessible.[6]
Q2: How do I choose the right nitrogen protecting group for my synthesis?
A: The selection of a nitrogen protecting group is critical and depends entirely on the reaction conditions you plan to use in subsequent steps.[9] The ideal group is easily installed, stable to your reaction conditions, and can be removed selectively without affecting other functional groups (a concept known as orthogonality).[10] The three most common protecting groups for piperidines are Boc, Cbz, and Fmoc.
| Protecting Group | Full Name | Introduction Reagent | Cleavage Conditions | Stability Notes |
| Boc | tert-Butoxycarbonyl | (Boc)₂O | Strong Acid (TFA, HCl in Dioxane)[9] | Stable to hydrogenolysis and mild base. |
| Cbz | Carboxybenzyl | Benzyl chloroformate (Cbz-Cl) | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. |
| Fmoc | 9-Fluorenylmethoxycarbonyl | Fmoc-Cl, Fmoc-OSu | Base (commonly 20% piperidine in DMF)[11] | Stable to acid and hydrogenolysis. |
Q3: My final piperidine product has a yellow tint. What causes this and how can I fix it?
A: A yellow color in piperidine samples is almost always due to oxidation products.[12][13] For many applications, this may not be an issue, but for high-purity needs, purification is necessary. The most effective method to remove these colored impurities is distillation.[12] To prevent re-oxidation, always store purified piperidine under an inert atmosphere (nitrogen or argon) and protect it from light.[12]
Q4: I am struggling to separate my piperidine product from a pyridine starting material impurity by distillation. Why is this happening?
A: This is a classic purification challenge caused by the formation of a constant boiling azeotropic mixture between piperidine and pyridine.[12] This mixture makes complete separation by simple fractional distillation very difficult. To overcome this, you have two primary options:
-
Azeotropic Distillation with Water: Adding water can alter the boiling behavior and help separate the components.[14]
-
Selective Salt Formation: A more effective chemical method involves bubbling carbon dioxide (CO₂) through a solution of the mixture. Piperidine, being a more basic secondary amine, will react to form a solid piperidine carbonate salt, while the aromatic pyridine will not. The solid can then be separated by filtration.[12]
Section 2: Troubleshooting Guide for Experimental Challenges
This guide addresses specific problems you may encounter at the bench.
Problem 1: Poor Stereoselectivity (Low Diastereomeric or Enantiomeric Excess)
Controlling the three-dimensional arrangement of substituents is the most significant challenge in piperidine synthesis.[4][15]
Potential Cause A: Unfavorable Reaction Pathway In reactions like aza-Diels-Alder, the reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted cycloaddition, which erodes stereochemical information.[12]
-
Solution 1: Optimize Lewis Acid/Catalyst. The choice of catalyst can profoundly influence the reaction pathway. Screen different Lewis acids or transition metal catalysts. Some catalysts may favor a concerted mechanism, leading to higher diastereoselectivity.[12]
-
Solution 2: Lower the Reaction Temperature. Lower temperatures can increase the energy difference between the transition states leading to different diastereomers, often favoring the formation of the thermodynamically more stable product.[12]
Potential Cause B: Ineffective Chiral Control When using a chiral auxiliary or a chiral catalyst, its ability to influence the stereochemical outcome may be insufficient.
-
Solution 1: Switch Chiral Auxiliary. The auxiliary must effectively block one face of the molecule to direct the approach of the incoming reagent.[16] Commonly used auxiliaries include Evans' oxazolidinones or carbohydrate-derived auxiliaries like arabinopyranosylamine.[15] If one is ineffective, another with a different steric profile may work better.
-
Solution 2: Re-evaluate Your Chiral Catalyst. In catalytic enantioselective methods, the ligand-metal complex creates the chiral environment. Experiment with different chiral ligands. For example, in rhodium-catalyzed asymmetric additions to dihydropyridines, various C₂-symmetric bisphosphine ligands show different levels of success.[17]
-
Solution 3: Employ a Chemo-enzymatic Strategy. Biocatalysis offers exceptional stereoselectivity.[18] Cascades involving amine oxidases and ene-imine reductases can convert tetrahydropyridines into highly enantioenriched 3- and 3,4-substituted piperidines.[18]
Workflow for Troubleshooting Poor Stereoselectivity
Caption: Decision workflow for troubleshooting poor stereoselectivity.
Problem 2: Lack of Regioselectivity in C-H Functionalization
Directly adding a substituent to a specific C-H bond on the piperidine ring is highly desirable but challenging.[8]
Potential Cause: Competing Electronic and Steric Effects The C2 (α-amino) position is electronically activated, but can also be sterically hindered by the nitrogen protecting group and the catalyst.[8] The C3 and C4 positions are electronically less favored but more accessible.
-
Solution 1: Change the Nitrogen Protecting Group (N-Pg). A larger protecting group (e.g., a bulky arylsulfonyl group) can sterically block the C2 position, directing the catalyst to functionalize the C3 or C4 position.[8]
-
Solution 3: Use a Directed Approach. If predictable regioselectivity is paramount, consider a strategy that doesn't rely on inherent C-H reactivity. For instance, the generation and trapping of a 3,4-piperidyne intermediate provides exclusive functionalization at the C4 position due to the electronic distortion of the strained triple bond.[19]
Problem 3: Low Reaction Yield or Incomplete Conversion
Potential Cause A: Catalyst Inactivation or Poisoning The nitrogen atom in both the pyridine starting material and the piperidine product is Lewis basic and can coordinate to and poison metal catalysts, particularly in hydrogenation reactions.[2]
-
Solution 1: Increase Catalyst Loading. While not ideal for atom economy, increasing the catalyst loading (e.g., from 1 mol% to 5 mol% PtO₂) can sometimes overcome partial poisoning.[12]
-
Solution 2: Use an Additive. In some hydrogenations, the addition of a small amount of acid (like HCl or acetic acid) can protonate the nitrogen, preventing it from binding to the metal catalyst.[1]
-
Solution 3: Switch to a More Robust Catalyst. Some catalysts are more resistant to amine coordination. Rhodium and ruthenium catalysts are often used for pyridine hydrogenations.[1][20]
Potential Cause B: Poor Substrate Reactivity The aromatic stability of the pyridine ring can make it difficult to reduce.[2] Steric hindrance from existing substituents can also slow down the reaction.
-
Solution 1: Increase Hydrogen Pressure and/or Temperature. For catalytic hydrogenations, increasing the H₂ pressure (from 1 atm to 5 atm or higher) and temperature can provide the energy needed to overcome the activation barrier.[6][20]
-
Solution 2: Activate the Pyridine Ring. The pyridine ring can be activated towards reduction by forming a pyridinium salt (e.g., by N-alkylation or N-acylation). The resulting charged ring is much more susceptible to reduction by agents like sodium borohydride (NaBH₄).[18][21]
Section 3: Key Experimental Protocols
Protocol 1: Boc Protection of a Substituted Piperidine
This protocol describes the standard procedure for protecting the secondary amine of a piperidine ring using di-tert-butyl dicarbonate ((Boc)₂O).[9]
Diagram of Protecting Group Strategy
Caption: General workflow for Boc protection and deprotection.
Methodology:
-
Setup: Dissolve the substituted piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (TEA, 1.2 eq), to the solution.
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine, which can be further purified by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine to a cis-Piperidine
This protocol is a general method for the diastereoselective reduction of a substituted pyridine ring to the corresponding cis-piperidine using Adams' catalyst (PtO₂).[6][12]
Methodology:
-
Reactor Setup: In a high-pressure reactor (e.g., a Parr shaker), add the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Carefully add Adams' catalyst (PtO₂, typically 1-5 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but can vary).
-
Reaction: Begin vigorous stirring or shaking at room temperature. The reaction may be gently heated if necessary. Hydrogen uptake should be monitored.
-
Monitoring: The reaction typically runs for 4-24 hours. Progress can be monitored by taking aliquots (after safely venting and purging) and analyzing by GC-MS or ¹H NMR.
-
Workup: Once complete, carefully vent the excess hydrogen and purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing with methanol or DCM. The filtrate is then concentrated. An acid/base extraction is typically performed to isolate the piperidine product from the acidic solvent.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation and Regioselective Trapping of a 3,4-Piperidyne for the Synthesis of Functionalized Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Piperidine synthesis [organic-chemistry.org]
- 21. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: HPLC Method Development for 4-Aminomethyl-1-N-butylpiperidine Analysis
Welcome to the technical support center for the HPLC analysis of 4-Aminomethyl-1-N-butylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a molecule presenting several analytical challenges—namely its lack of a strong UV chromophore and its polar, basic nature—a robust and reliable HPLC method is critical for accurate quantification.
This resource is structured to anticipate the questions and challenges you may face, providing not just solutions but also the underlying scientific rationale to empower your method development process.
Understanding the Analyte: this compound
This compound is a diamine with a primary amine on the aminomethyl group and a tertiary amine within the piperidine ring. The N-butyl group adds a degree of hydrophobicity.
Key Physicochemical Considerations:
-
Polar and Basic: The presence of two amine groups makes the molecule highly polar and basic. The predicted pKa for similar aminomethylpiperidine structures is around 10.1[1], meaning it will be protonated and highly water-soluble at acidic to neutral pH.
-
Lack of UV Chromophore: The molecule does not possess any significant UV-absorbing functional groups, rendering standard UV detection challenging, especially at low concentrations.
-
Potential for Peak Tailing: Basic amines are notorious for interacting with acidic silanol groups on the surface of silica-based HPLC columns, leading to poor peak shape (tailing).
Method Development Strategy: A Workflow
Successful method development for this analyte requires a systematic approach. The following workflow outlines the key decision points.
Caption: A workflow diagram for HPLC method development for this compound.
Frequently Asked Questions (FAQs)
Q1: Why can't I see my peak using a standard UV detector?
A1: this compound lacks a chromophore, a part of a molecule that absorbs UV or visible light.[2][3] To use a UV or fluorescence detector, you must first perform a derivatization reaction to attach a chromophore or fluorophore to your analyte.[4][5]
Q2: What are my options if I want to avoid derivatization?
A2: You can use a "universal" detector that does not rely on the optical properties of the analyte. The most common choices are:
-
Charged Aerosol Detector (CAD): This detector nebulizes the column effluent, charges the resulting aerosol particles, and measures the charge, which is proportional to the analyte mass.[3][6] It is compatible with gradient elution and can detect any non-volatile and many semi-volatile analytes.[3]
-
Evaporative Light Scattering Detector (ELSD): ELSD also nebulizes the effluent and evaporates the mobile phase, but it measures the light scattered by the remaining analyte particles.[2][7] It is also compatible with gradient elution and suitable for non-volatile compounds.[2][7]
-
Mass Spectrometry (MS): MS provides high sensitivity and selectivity and can confirm the identity of your peak by its mass-to-charge ratio.
Q3: What is the best starting point for column and mobile phase selection?
A3: This depends on your chosen separation mode:
-
For Reversed-Phase with Ion-Pairing: A C18 or C8 column is a good start. The mobile phase should be a mixture of acetonitrile or methanol and a buffered aqueous solution containing an ion-pairing agent like heptafluorobutyric acid (HFBA) at a low pH (e.g., 2.5-3.5).
-
For HILIC: A bare silica, amide, or diol column is recommended.[8][9] The mobile phase will be high in organic solvent (typically >80% acetonitrile) with a smaller amount of aqueous buffer.[8]
-
For Mixed-Mode: Choose a column with both reversed-phase and ion-exchange characteristics (e.g., a C18 with embedded sulfonic acid groups). The mobile phase conditions can be adjusted to favor one retention mechanism over the other.
Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis.
Peak Shape Problems
Q: My peak is tailing severely. What is causing this and how can I fix it?
A: Peak tailing for basic compounds like this compound is most often caused by secondary interactions between the protonated amine groups and negatively charged, acidic silanol groups on the silica surface of the column.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment:
-
Low pH (2.5-3.5): At this pH, the amine groups on your analyte are fully protonated (positively charged). The acidic silanol groups on the silica are protonated and therefore neutral, which minimizes ionic interactions. Add an acid like trifluoroacetic acid (TFA) or formic acid to your mobile phase.
-
High pH (9-11): At a high pH, the amine groups are neutral, and the silanol groups are deprotonated (negatively charged). While this can also reduce tailing, high pH can degrade standard silica columns. It is crucial to use a pH-stable column (e.g., a hybrid or polymer-based C18).
-
-
Use of an Ion-Pairing Reagent:
-
An anionic ion-pairing reagent (e.g., HFBA or sodium dodecyl sulfate) can be added to the mobile phase. It pairs with the protonated analyte, forming a neutral complex that has better retention and peak shape on a reversed-phase column.
-
-
Competitive Amine Additive:
-
Adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase can help saturate the active silanol sites on the column, reducing their interaction with your analyte.
-
-
Column Choice:
-
Consider using an "end-capped" column where the residual silanol groups have been chemically deactivated.
-
A column with a lower silanol activity or a different base material (e.g., polymer-based) can also be beneficial.
-
Caption: Troubleshooting decision tree for peak tailing issues.
Q: I am observing a split or broad peak. What should I check?
A: This can be due to several factors:
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Injection Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase of 10% acetonitrile), it can cause peak distortion. Ideally, your sample solvent should be the same as or weaker than the mobile phase.
-
Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak splitting. Try flushing the column or replacing the guard column.
Retention and Reproducibility Issues
Q: My analyte has very little or no retention on a C18 column. What can I do?
A: This is expected for a polar compound like this compound in standard reversed-phase chromatography.
Solutions:
-
Ion-Pairing Chromatography: As mentioned for peak tailing, an ion-pairing reagent will increase the hydrophobicity of your analyte, leading to increased retention on a C18 column.
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[8] In HILIC, a polar stationary phase is used with a mobile phase high in organic solvent. A water layer forms on the stationary phase, and your polar analyte partitions into this layer, resulting in retention.[8]
-
Mixed-Mode Chromatography: These columns offer multiple retention mechanisms (e.g., reversed-phase and cation exchange) and can provide excellent retention for polar, charged compounds without the need for ion-pairing reagents.
Q: My retention times are drifting from one injection to the next. What is the cause?
A: Retention time drift is often related to issues with the mobile phase or the column.
Checklist:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sequence. This is especially critical for ion-pairing and HILIC methods, which can take longer to equilibrate.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to drift. Ensure accurate measurements and that the mobile phase is well-mixed. For HILIC, even small changes in the water content of the organic solvent can significantly impact retention.
-
Temperature Control: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.
-
Pump Performance: Check for leaks in the pump or fluctuations in the flow rate.
Experimental Protocols
Protocol 1: Starting Conditions for Reversed-Phase Ion-Pairing HPLC-CAD
This protocol provides a robust starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 100 mm, 2.6 µm | Standard reversed-phase chemistry. |
| Mobile Phase A | 0.1% Heptafluorobutyric Acid (HFBA) in Water | HFBA acts as the ion-pairing agent. |
| Mobile Phase B | 0.1% HFBA in Acetonitrile | Organic modifier for elution. |
| Gradient | 5% to 50% B over 10 minutes | A starting gradient to determine the approximate elution time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | For consistent retention times. |
| Injection Vol. | 5 µL | To avoid column overload. |
| CAD Settings | Evaporation Temp: 35 °C, Nitrogen: 35 psi | A good starting point, may require optimization. |
Protocol 2: Pre-column Derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for Fluorescence Detection
This protocol is for achieving high sensitivity.[4]
-
Reagent Preparation:
-
Borate Buffer: Prepare a 0.1 M borate buffer and adjust the pH to 9.0.
-
FMOC-Cl Solution: Dissolve FMOC-Cl in acetonitrile to a concentration of 2.5 mg/mL.
-
-
Derivatization Procedure:
-
To 100 µL of your sample (or standard), add 100 µL of the borate buffer.
-
Add 200 µL of the FMOC-Cl solution and vortex immediately.
-
Allow the reaction to proceed at room temperature for 2 minutes.
-
Add 100 µL of a quenching reagent (e.g., 10 mM glycine) to react with excess FMOC-Cl.
-
The sample is now ready for injection.
-
-
HPLC Conditions:
-
Use a standard C18 column.
-
Mobile phase: Acetonitrile and a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0).
-
Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.
-
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. uv.es [uv.es]
- 4. 4-(Aminomethyl)piperidine, N1-BOC protected | CymitQuimica [cymitquimica.com]
- 5. Retention behavior of phenols, anilines, and alkylbenzenes in liquid chromatographic separations using subcritical water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatographic retention behaviour, modelling and optimization of a UHPLC-UV separation of the regioisomers of the Novel Psychoactive Substance (NPS) methoxphenidine (MXP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Boc-aminomethyl-piperidine 97% | CAS: 135632-53-0 | AChemBlock [achemblock.com]
- 8. 1-Boc-4-(氨基甲基)哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 4-(Aminomethyl)piperidine 96 7144-05-0 [sigmaaldrich.com]
Technical Support Center: GC-MS Analysis of 4-Aminomethyl-1-N-butylpiperidine Purity
Welcome to the technical support center for the purity analysis of 4-Aminomethyl-1-N-butylpiperidine using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with this specific analysis. Here, we move beyond rote protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the GC-MS analysis of this compound.
Q1: Why am I seeing significant peak tailing for my this compound peak?
A1: Peak tailing is a frequent challenge when analyzing amines like this compound.[1][2] This phenomenon, where the latter half of the peak is broader than the front half, can compromise accurate integration and reduce resolution.[1] The primary cause is the interaction of the basic amine functional groups with active sites, such as acidic silanol groups, on the surfaces of the injector liner and the capillary column.[1][3] This strong adsorption leads to a delayed release of the analyte, causing the characteristic tailing.[1]
Troubleshooting Steps:
-
Injector Liner Deactivation: Ensure you are using a deactivated liner. Over time, even deactivated liners can become active. Consider replacing it.[4][5]
-
Column Choice: Utilize a column specifically designed for amine analysis or a highly deactivated column, often referred to as "end-capped".[3] These columns have minimal exposed silanol groups.
-
Derivatization: For persistent tailing, derivatization is a highly effective solution. This process chemically modifies the polar primary amine into a less polar, more volatile, and more thermally stable derivative, which significantly improves chromatographic behavior.[6]
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions to remove any residual impurities and ensure a uniform stationary phase.
Q2: My sensitivity is low, and I'm struggling to detect low-level impurities. How can I improve my signal-to-noise ratio?
A2: Low sensitivity can stem from several factors, from sample preparation to instrument parameters.
Troubleshooting Steps:
-
Derivatization: As mentioned for peak tailing, derivatization can also enhance sensitivity.[6] Introducing fluorine atoms through derivatizing agents like trifluoroacetic anhydride (TFAA) can significantly increase the response, especially with an electron capture detector (ECD), though it also benefits MS detection.[6][7]
-
Injector Temperature: Optimize the injector temperature to ensure complete and rapid volatilization of the analyte without causing thermal degradation. A temperature of 250 °C is a good starting point.[8]
-
Split Ratio: If you are using a split injection, a lower split ratio will introduce more sample onto the column, thereby increasing the signal. However, be cautious of overloading the column.[2][4]
-
MS Parameters: Ensure the MS is tuned correctly and that the ion source, quadrupole, and detector are clean and functioning optimally. Adjust the detector voltage if necessary.
Q3: I'm unsure about the identity of some of the small peaks in my chromatogram. How can I confidently identify potential impurities?
A3: The mass spectrometer is a powerful tool for structural elucidation.
Troubleshooting Steps:
-
Mass Spectral Library Search: Compare the mass spectra of the unknown peaks against a reputable mass spectral library, such as the NIST library.[9]
-
Fragmentation Pattern Analysis: Manually interpret the fragmentation patterns. For piperidine derivatives, common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion, and ring fission.[10] The molecular ion of a compound with one nitrogen atom will have an odd nominal mass.[11]
-
Synthesis Pathway Knowledge: Consider the synthetic route of this compound. Potential impurities often include starting materials, reagents, by-products, and degradation products.
-
Standard Injection: If you have an idea of what the impurity might be, inject a pure standard of that compound to confirm its retention time and mass spectrum.
Q4: Should I derivatize my sample? What are the pros and cons?
A4: Derivatization is a common strategy for analyzing amines by GC.[6][12]
Advantages of Derivatization:
-
Improved Peak Shape: Reduces tailing by masking the polar amine group.[6]
-
Increased Volatility: Allows for analysis at lower temperatures, minimizing the risk of thermal degradation.[6]
-
Enhanced Sensitivity: Certain derivatizing agents can significantly improve detector response.[6]
-
Improved Separation: Can enhance the chromatographic resolution between similar compounds.[6]
Disadvantages of Derivatization:
-
Additional Sample Preparation Steps: The derivatization reaction adds time and complexity to the workflow.
-
Potential for Incomplete Reactions: The reaction must be optimized to ensure complete derivatization of the analyte and any related impurities.
-
Introduction of Artifacts: The derivatizing reagent and its by-products can sometimes introduce interfering peaks into the chromatogram.
Decision-Making: If you are experiencing significant peak tailing, low sensitivity, or thermal degradation, derivatization is a highly recommended approach. For routine purity analysis where these issues are minimal, direct injection may be sufficient.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common experimental problems.
Troubleshooting Poor Peak Shape (Tailing)
| Symptom | Possible Cause | Suggested Remedy |
| Tailing of the main analyte peak and all amine-containing impurities. | Active sites in the GC system. | 1. Replace the injector liner with a new, deactivated liner.[4][5] 2. Trim 10-15 cm from the column inlet.[4] 3. Use a column specifically designed for amine analysis or a highly deactivated phase.[3] 4. Consider derivatization of the sample.[5][6] |
| Column Overload. | 1. Dilute the sample and reinject.[3] 2. Increase the split ratio.[4] | |
| Poorly cut column end. | 1. Recut the column end using a ceramic scoring wafer to ensure a clean, square cut.[4][5] | |
| Dead volume in the system. | 1. Check and ensure the column is installed correctly in the injector and detector.[4][5] |
Troubleshooting Low Sensitivity
| Symptom | Possible Cause | Suggested Remedy |
| Low signal-to-noise for all peaks. | Suboptimal injection parameters. | 1. Decrease the split ratio or use a splitless injection.[2][4] 2. Optimize the injector temperature. |
| MS detector not optimized. | 1. Perform an autotune of the mass spectrometer. 2. Clean the ion source, quadrupole, and detector. 3. Increase the detector voltage. | |
| Sample concentration is too low. | 1. Prepare a more concentrated sample, being mindful of potential column overload. | |
| Low signal for the main analyte but not for other compounds. | Analyte degradation. | 1. Lower the injector temperature. 2. Check for active sites in the injector that may be causing catalytic degradation. 3. Consider derivatization to increase thermal stability.[6] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Direct GC-MS Analysis
This protocol is suitable for a preliminary assessment or when derivatization is not desired.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample.
- Dissolve in 1 mL of a suitable solvent such as methanol or dichloromethane.
2. GC-MS Parameters:
| Parameter | Value | Rationale |
| GC System | Gas Chromatograph with Mass Spectrometer | Standard for purity analysis and identification. |
| Column | Mid-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm, 0.25 µm film thickness | A good general-purpose column. For better peak shape, an amine-specific column is recommended. |
| Injector Temperature | 250 °C | Ensures efficient vaporization without thermal degradation.[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 100 °C, hold 2 min; Ramp: 15 °C/min to 280 °C, hold 5 min | A starting point for separating the main component from potential impurities.[8] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-400 | Covers the expected mass range of the analyte and potential impurities. |
Protocol 2: GC-MS Analysis with Derivatization
This protocol is recommended for improved peak shape and sensitivity.
1. Derivatization (Silylation Example):
- Accurately weigh or pipette a known amount of the sample into a reaction vial.
- If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.[6]
- Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample.
- Add 100 µL of a silylating agent such as BSTFA with 1% TMCS.[6]
- Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[6]
- Allow the vial to cool to room temperature before injection.[6]
2. GC-MS Parameters:
- Use the same parameters as in Protocol 1, with potential adjustments to the oven temperature program based on the volatility of the derivatized analyte.
Section 4: Visualizations
GC-MS Analytical Workflow
Caption: Workflow for GC-MS purity analysis.
Troubleshooting Decision Tree for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Section 5: Mass Spectral Fragmentation
Understanding the fragmentation of this compound is crucial for its identification and the characterization of related impurities.
-
Molecular Ion (M+•): The molecular weight of this compound (C11H24N2) is 184.32. The molecular ion peak at m/z 184 will likely be present, though it may be of low intensity.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for amines.[10][11] Cleavage of the C-C bond adjacent to the nitrogen atoms will be favored.
-
Loss of the butyl group: Cleavage between the butyl group and the piperidine nitrogen can lead to a fragment at m/z 127.
-
Cleavage at the aminomethyl group: Fragmentation can occur at the CH2-NH2 bond.
-
-
Ring Fission: The piperidine ring itself can open and fragment, leading to a series of smaller ions.[10]
A known mass spectrum for the related compound 4-(Aminomethyl)piperidine shows a base peak at m/z 56 and a significant peak for the molecular ion at m/z 114.[13] For this compound, expect a more complex spectrum due to the additional butyl group, but with some similar fragmentation patterns related to the piperidine ring structure.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 5. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. 4-(Aminomethyl)piperidine(7144-05-0) MS spectrum [chemicalbook.com]
Technical Support Center: Purification of 4-Aminomethyl-1-N-butylpiperidine
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-Aminomethyl-1-N-butylpiperidine and facing challenges in its purification. We will delve into the common issues encountered during the removal of residual starting materials, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Understanding the Challenge: The Synthesis and Its Aftermath
The most common synthetic route to this compound is the N-alkylation of 4-(aminomethyl)piperidine with an n-butyl halide (e.g., n-butyl bromide).
-
Reaction: 4-(aminomethyl)piperidine + n-butyl bromide → this compound
While straightforward, this reaction rarely proceeds to 100% completion and can generate side products. The primary purification challenge lies in separating the desired tertiary amine product from the unreacted secondary amine starting material, which shares similar structural and chemical properties.
Troubleshooting Guide & FAQs
This section addresses the specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: What are the most common impurities I need to remove after synthesizing this compound?
A1: Your crude product mixture typically contains three main components that need to be addressed:
-
Unreacted 4-(aminomethyl)piperidine: This is the most challenging impurity to remove due to its structural similarity to the product. Both are basic, polar amines.
-
Unreacted n-butyl bromide (or other alkylating agent): This is a neutral, more volatile compound that is generally easier to remove.
-
Dialkylation or Quaternary Salt Byproducts: Although less common under controlled conditions, over-alkylation of the piperidine nitrogen can occur, leading to a quaternary ammonium salt. This byproduct is highly polar and non-volatile.
Q2: I've confirmed the presence of unreacted 4-(aminomethyl)piperidine by TLC/GC-MS. Can I use a simple acid-base extraction to remove it?
A2: A simple acid wash (e.g., with 1M HCl) is not effective for selectively removing unreacted 4-(aminomethyl)piperidine. Both your product (a tertiary/primary diamine) and the starting material (a secondary/primary diamine) are basic. An acid wash will protonate both compounds, causing them to partition into the aqueous layer together. While advanced, buffer-assisted extraction procedures can sometimes separate amines with different pKa values, they require significant optimization and are often less practical than chromatography for this specific separation.[1]
Q3: My product is streaking badly on my standard silica gel column, making separation impossible. What is causing this and how do I fix it?
A3: This is a classic problem when purifying amines on standard silica gel. The root cause is the strong interaction between the basic amine groups and the acidic silanol (Si-OH) groups on the surface of the silica. This leads to irreversible adsorption, poor peak shape (tailing/streaking), and low recovery.
There are two highly effective solutions:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (Et₃N) or ammonia, to your mobile phase (typically 0.5-2% v/v). This additive will preferentially interact with the acidic sites on the silica, masking them from your product and allowing for clean elution.[2][3]
-
Use an Amine-Functionalized Stationary Phase: The most robust solution is to use a commercially available amine-functionalized silica gel (often labeled as NH₂ or NH). This stationary phase has a basic surface that repels basic analytes, preventing the strong interactions that cause streaking and leading to excellent separation efficiency.[2]
Q4: Is fractional distillation a viable option for purification?
A4: Fractional distillation can be a viable method, but its success depends on a significant difference in boiling points between your product and the starting material.
-
4-(aminomethyl)piperidine: Boiling point ~190-192 °C.
Considerations:
-
Vacuum is essential: Amines can degrade at high temperatures. Distillation should be performed under reduced pressure to lower the required boiling points.
-
Efficiency: A fractional distillation column with good theoretical plates (e.g., a Vigreux column) is necessary. Simple distillation will not be effective.
Q5: What are the best analytical techniques to confirm the purity of my final product?
A5: A combination of methods provides the most comprehensive assessment of purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for this application. It can separate the product from the starting material and other volatile impurities, while the mass spectrometer confirms the identity of each peak.[4] A typical GC purity analysis for a related compound is provided in the protocols below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure. You can easily distinguish the product from the starting material by observing the signals corresponding to the N-butyl group. Quantitative NMR (qNMR) can be used for an accurate purity assessment without needing impurity standards.[4]
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the reaction and purification. Using a potassium permanganate (KMnO₄) stain will visualize both the starting material and the product.
Purification Workflow and Troubleshooting
The following diagram outlines a logical workflow for purifying your crude this compound and troubleshooting common issues.
Caption: Logical workflow for the purification and analysis of this compound.
Detailed Experimental Protocols
Protocol 1: Flash Chromatography on Amine-Functionalized Silica
This is the recommended method for achieving high purity on a laboratory scale. It minimizes analyte-stationary phase interactions, leading to superior separation.[2]
1. Materials:
-
Crude this compound
-
Amine-functionalized silica gel (KP-NH)
-
Solvents: Hexane, Ethyl Acetate (EtOAc) - HPLC grade
-
TLC plates (silica), Potassium Permanganate (KMnO₄) stain
2. Method Development (TLC):
-
Dissolve a small sample of your crude material in DCM or EtOAc.
-
Spot on a TLC plate.
-
Develop the plate in various Hexane/EtOAc solvent systems (e.g., 90:10, 80:20, 70:30).
-
Visualize with KMnO₄ stain. The product will be less polar (higher Rf) than the 4-(aminomethyl)piperidine starting material.
-
Aim for an Rf of ~0.3 for the product for optimal column separation.
3. Column Preparation and Elution:
-
Dry-pack or prepare a slurry of the amine-functionalized silica in your starting mobile phase (e.g., 95:5 Hexane/EtOAc).
-
Load your crude product onto the column (dry loading with a small amount of silica is recommended).
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity by increasing the percentage of EtOAc (gradient elution). A typical gradient might be from 5% to 40% EtOAc over 10-15 column volumes.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Analytical Purity Assessment by GC-MS
This protocol provides a framework for determining the purity of your final product. Method parameters may need to be optimized for your specific instrument.[4]
1. Sample Preparation:
-
Prepare a dilute solution of your sample (~1 mg/mL) in a suitable solvent like Dichloromethane (DCM) or Methanol.
2. GC-MS Instrument Parameters:
-
Instrument: Gas Chromatograph with a Mass Spectrometer detector.
-
Column: A mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Detector: Scan range from m/z 40 to 400.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC). The percentage area of the product peak relative to the total area of all peaks provides an estimation of purity.
-
Confirm the identity of the product peak by its mass spectrum (look for the molecular ion and characteristic fragmentation patterns).
Data Summary: Comparison of Purification Techniques
| Purification Method | Principle of Separation | Typical Purity Achieved | Pros | Cons |
| Flash Chromatography (Amine-Silica) | Differential adsorption based on polarity, with minimized acid-base interactions. | >99% | High resolution, excellent for removing polar impurities, high recovery.[2] | Higher cost of stationary phase. |
| Flash Chromatography (Standard Silica + Et₃N) | Differential adsorption based on polarity, with acidic sites masked by an additive. | 95-99% | Cost-effective, readily available materials.[3] | May require optimization of the additive concentration; lower resolution than amine-silica. |
| Fractional Vacuum Distillation | Difference in boiling points. | 95-98% | Excellent for large scale (>50 g), avoids solvents. | Requires significant boiling point difference; potential for thermal degradation. |
| Acid-Base Extraction | Differential partitioning based on pKa. | <90% | Good for removing non-basic impurities. | Ineffective for separating structurally similar amines like the product and starting material.[1] |
References
Validation & Comparative
Introduction: The Versatility of the 4-Aminomethylpiperidine Scaffold
A Comparative Guide to the Bioactivity of N-Alkyl 4-Aminomethylpiperidine Analogs for Drug Discovery Professionals
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide range of clinically successful drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for interacting with biological targets.[1] Among the various substituted piperidines, the 4-aminomethylpiperidine core has emerged as a particularly fruitful starting point for the development of novel therapeutics, especially in the realm of central nervous system (CNS) disorders and pain management.[2][3]
This guide provides a comparative analysis of the bioactivity of N-alkyl 4-aminomethylpiperidine analogs, focusing on the critical role of the N-alkyl substituent in modulating pharmacological activity. We will delve into the structure-activity relationships (SAR) of these compounds, primarily in the context of opioid receptor modulation, and provide an overview of the experimental protocols used for their evaluation.
The Influence of N-Alkylation on Opioid Receptor Activity
The μ-opioid receptor (MOR) is a primary target for potent analgesics, but its activation is also associated with significant side effects like respiratory depression and dependence.[4] Consequently, there is a substantial research effort to develop safer opioid analgesics. The 4-aminomethylpiperidine scaffold has proven to be a valuable template for creating MOR agonists.[2][3] The nature of the substituent on the piperidine nitrogen (the N-alkyl group) is a key determinant of the analgesic potency and overall pharmacological profile of these analogs.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the N-alkyl group have revealed critical insights into the SAR of these compounds. While specific quantitative comparisons across different studies can be challenging due to variations in experimental conditions, general trends can be established. For instance, in a series of novel 4-aminomethylpiperidine derivatives synthesized and evaluated for analgesic potential, the nature of the N-substituent was found to be crucial for activity.[2][3]
Generally, the introduction of a lipophilic N-alkyl group can enhance the binding affinity of the ligand for the opioid receptor. This is often attributed to improved penetration of the blood-brain barrier and favorable hydrophobic interactions within the receptor's binding pocket. However, the size and nature of the alkyl group must be carefully optimized, as excessively bulky substituents can lead to a decrease in activity due to steric hindrance.
The following diagram illustrates the general structure of N-alkyl 4-aminomethylpiperidine analogs and highlights the key areas for modification that influence bioactivity.
Caption: General structure-activity relationship (SAR) map for N-alkyl 4-aminomethylpiperidine analogs.
Comparative Bioactivity Data
| Analog Class | N-Alkyl Substituent (Example) | Observed Bioactivity | Target Receptor (Likely) | Reference |
| Simple N-Alkyl | Propyl, Butyl | Moderate to high analgesic activity. | μ-Opioid Receptor | [2][3] |
| N-Arylalkyl | Phenethyl | Potent narcotic agonists, often with anesthetic properties.[5] | μ-Opioid Receptor | [5] |
| N-Heterocyclic Alkyl | N-propyl-piperazine | Improved off-target effect profile in CXCR4 antagonists.[6][7] | CXCR4 | [6][7] |
Beyond Opioid Receptors: Other Therapeutic Targets
While the primary focus has been on opioid receptors, the versatile 4-aminomethylpiperidine scaffold has been explored for other biological targets as well.
CXCR4 Antagonists
The C-X-C chemokine receptor type 4 (CXCR4) is implicated in cancer metastasis and inflammation. N-alkyl piperazine derivatives based on a tetrahydroisoquinoline scaffold, which can be considered analogs of N-alkyl 4-aminomethylpiperidines, have been identified as potent CXCR4 antagonists.[6][7] In these series, replacing a simple butylamine side chain with an N-propyl piperazine moiety led to compounds with improved metabolic stability and reduced off-target effects, such as inhibition of the muscarinic acetylcholine receptor (mAChR).[6][7]
Experimental Protocols for Bioactivity Evaluation
The assessment of the bioactivity of N-alkyl 4-aminomethylpiperidine analogs involves a combination of in vitro and in vivo assays.
In Vitro Assays: Radioligand Binding
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor.
Objective: To determine the binding affinity (Ki) of N-alkyl 4-aminomethylpiperidine analogs for the μ-opioid receptor.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells expressing the μ-opioid receptor (e.g., CHO-hMOR cells).
-
Binding Reaction: In a 96-well plate, incubate the membrane homogenates with a known concentration of a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Assays: Analgesic Activity
The tail-flick and writhing tests are common in vivo models for assessing the analgesic effects of novel compounds.
Objective: To evaluate the analgesic efficacy of N-alkyl 4-aminomethylpiperidine analogs in rodent models.
Writhing Test Protocol:
-
Animal Acclimatization: Acclimatize mice to the experimental environment.
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally or orally.
-
Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), inject an irritant (e.g., 0.6% acetic acid solution) intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observation: Immediately after the injection of the irritant, observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes.
-
Data Analysis: Compare the number of writhes in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition.
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel N-alkyl 4-aminomethylpiperidine analogs.
Caption: A generalized workflow for the development of novel N-alkyl 4-aminomethylpiperidine analogs.
Conclusion and Future Directions
N-alkyl 4-aminomethylpiperidine analogs represent a highly versatile and promising class of compounds for drug discovery. The strategic modification of the N-alkyl substituent provides a powerful tool for modulating their bioactivity, particularly as opioid receptor agonists. The insights gained from SAR studies are crucial for designing new analogs with improved potency, selectivity, and pharmacokinetic profiles. Future research in this area will likely focus on developing biased agonists that preferentially activate G-protein signaling pathways over β-arrestin recruitment, potentially leading to potent analgesics with a reduced side effect profile.[8] Furthermore, the exploration of these scaffolds for other targets, such as chemokine receptors, highlights the broad therapeutic potential of this chemical class.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of the mu-opioid receptor produces analgesia with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Aminomethyl-1-N-butylpiperidine Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective treatments for neurodegenerative diseases, particularly Alzheimer's disease, has led to a significant focus on the development of acetylcholinesterase (AChE) inhibitors. Among the myriad of scaffolds explored, the piperidine nucleus has emerged as a privileged structure in the design of potent AChE inhibitors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-aminomethylpiperidine derivatives, with a specific focus on the influence of the N-butyl substituent. By comparing this scaffold to the more extensively studied N-benzylpiperidine analogues, we aim to provide valuable insights for the rational design of next-generation AChE inhibitors.
The 4-Aminomethylpiperidine Scaffold: A Promising Starting Point
The 4-aminomethylpiperidine core represents a versatile template for the design of AChE inhibitors. The piperidine ring serves as a central scaffold, while the aminomethyl group provides a key interaction point with the active site of the enzyme. The nitrogen atom of the piperidine ring is a crucial site for modification, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity.
The Critical Role of the N-Substituent: A Comparative Analysis
The nature of the substituent on the piperidine nitrogen plays a pivotal role in determining the potency and selectivity of these derivatives as AChE inhibitors. Extensive research has been conducted on N-benzylpiperidine derivatives, revealing key SAR insights.[1][2]
The N-Benzyl Group: A Well-Established Pharmacophore
The N-benzyl group has been widely incorporated into piperidine-based AChE inhibitors due to its ability to engage in favorable interactions within the enzyme's active site. The aromatic ring can participate in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, in the peripheral anionic site (PAS) or the catalytic active site (CAS) of AChE.[3] This interaction is believed to contribute significantly to the binding affinity of these compounds.
The N-Butyl Group: Exploring the Impact of Alkyl Chains
While less explored than the N-benzyl group, the N-butyl substituent offers a different set of physicochemical properties that can be advantageous. As a flexible alkyl chain, the N-butyl group can explore different hydrophobic pockets within the AChE active site. Its flexibility may allow for an induced-fit binding mode, potentially leading to high affinity. The hydrophobic nature of the butyl group is also expected to contribute favorably to binding.
The following diagram illustrates the core scaffold and the key N-substituents discussed:
References
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of 4-Aminomethyl-1-N-butylpiperidine Purity by HPLC: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is the foundation of safety and efficacy. 4-Aminomethyl-1-N-butylpiperidine, a key building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment. This guide provides an in-depth, scientifically grounded approach to validating a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will explore the causality behind our methodological choices, compare HPLC with viable alternatives, and provide a self-validating protocol rooted in international regulatory standards.
The Analytical Imperative: Why Purity Matters
This compound is a substituted piperidine derivative used in the synthesis of more complex molecules.[1][2] Impurities, which can arise from the synthesis process or degradation, may be structurally similar to the main compound. These impurities can possess their own pharmacological or toxicological profiles, potentially compromising the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating analytical method is crucial to ensure that the purity of this intermediate meets stringent quality standards.
HPLC as the Method of Choice: A Rationale
High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a cornerstone of pharmaceutical analysis for its versatility, precision, and broad applicability.[3][4][5]
Why Reversed-Phase HPLC?
-
Analyte Characteristics : this compound is a polar, non-volatile amine. Reversed-phase HPLC (RP-HPLC), which utilizes a non-polar stationary phase and a polar mobile phase, is ideally suited for retaining and separating such compounds based on their hydrophobic character.[5][6][7]
-
Avoiding Thermal Degradation : Unlike Gas Chromatography (GC), HPLC analysis is conducted at or near ambient temperature, mitigating the risk of thermal degradation for potentially labile compounds.
-
Superior Resolution and Quantitation : HPLC generally offers higher resolution and more accurate quantitation for non-volatile compounds compared to techniques like Thin-Layer Chromatography (TLC).[8]
A critical challenge in the HPLC analysis of amines is their basic nature, which can lead to undesirable interactions with the silica-based stationary phase, resulting in poor peak shape (tailing). Our method design directly addresses this by controlling the mobile phase pH and, if necessary, employing derivatization to achieve a robust and reliable separation.
Comparative Analysis of Purity Determination Methods
While HPLC is a powerful tool, a comprehensive understanding requires comparing it with other analytical techniques. The choice of method is always a balance between the specific analytical need, sample properties, and available resources.[9][10]
| Technique | Principle of Separation/Detection | Advantages | Disadvantages | Applicability for this compound |
| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[10] | High precision and accuracy; suitable for non-volatile and thermally labile compounds; well-established for pharmaceutical analysis.[9] | Can be time-consuming; may require derivatization for compounds lacking a UV chromophore; potential for peak tailing with basic amines.[3] | Excellent. The preferred method due to its robustness, precision, and suitability for non-volatile amines. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility and boiling point.[10] | High resolution and sensitivity for volatile compounds; fast analysis times. | Requires analyte to be volatile and thermally stable; underivatized amines can exhibit poor peak shape.[9] | Feasible, but with challenges. Requires derivatization to block the polar amine groups and increase volatility. Potential for thermal degradation is a concern. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the nuclear magnetic resonance signal of atomic nuclei, which is directly proportional to the number of nuclei. | Provides structural confirmation; does not require reference standards for impurities for purity assessment; highly accurate. | Lower sensitivity compared to HPLC and GC; requires more expensive instrumentation and specialized expertise.[9] | Good for primary standard characterization. Excellent for confirming structure and providing an orthogonal purity value but may lack the sensitivity for trace impurity analysis. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on polarity.[8] | Rapid, simple, and inexpensive; allows for simultaneous analysis of multiple samples. | Primarily qualitative or semi-quantitative; lower resolution and sensitivity compared to HPLC.[8] | Suitable for initial screening. Useful for reaction monitoring or as a simple identity check, but not for rigorous quantitative purity validation. |
The HPLC Method Validation Workflow
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[11] Our workflow is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring regulatory compliance and scientific rigor.[11][12][13][14][15]
Caption: HPLC Method Validation Workflow.
Detailed Experimental Protocol: A Self-Validating System
This protocol provides a comprehensive, step-by-step guide for the validation. The causality for key choices is explained to provide a deeper understanding.
Materials and Reagents
-
This compound Reference Standard (Assay >99.5%)
-
This compound sample for testing
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Ammonium Acetate (ACS Grade or higher)
-
Acetic Acid (Glacial, ACS Grade)
-
Dansyl Chloride
-
Sodium Bicarbonate
-
Acetone
Chromatographic Conditions
-
Rationale : A C18 column provides good hydrophobic retention for the alkyl chain of the molecule.[5] The mobile phase gradient allows for the elution of potential impurities with different polarities. Ammonium acetate buffer controls the pH to ensure consistent ionization of the analyte, improving peak shape. UV detection is set to the absorbance maximum of the dansyl derivative for optimal sensitivity.
-
Instrument : HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A : 20 mM Ammonium Acetate in Water, pH adjusted to 6.0 with Acetic Acid.
-
Mobile Phase B : Acetonitrile.
-
Gradient :
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : ~340 nm (for dansyl derivative).
-
Injection Volume : 10 µL.
Preparation of Solutions
-
Stock Standard Solution (1 mg/mL) : Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase A.
-
Stock Sample Solution (1 mg/mL) : Prepare in the same manner as the standard solution using the test sample.
-
Derivatization Procedure :
-
Rationale : this compound lacks a strong native chromophore, making sensitive UV detection difficult. Derivatization with dansyl chloride attaches a highly fluorescent and UV-active group to the primary amine, significantly enhancing detection sensitivity.[16][17]
-
To 1.0 mL of the standard or sample solution, add 1.0 mL of 100 mM Sodium Bicarbonate solution.
-
Add 2.0 mL of a dansyl chloride solution (1.5 mg/mL in acetone).
-
Vortex and heat at 60°C for 45 minutes.
-
Cool to room temperature. The resulting solution (~0.25 mg/mL of derivatized analyte) is ready for injection.
-
Validation Protocol
The following tests must be performed to validate the method according to ICH guidelines.[18]
1. Specificity (Stability-Indicating)
-
Purpose : To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradation products.
-
Procedure :
-
Subject the sample solution to stress conditions: acid (0.1 N HCl, 60°C, 4h), base (0.1 N NaOH, 60°C, 4h), oxidation (3% H₂O₂, RT, 4h), heat (80°C, 24h), and light (ICH photostability chamber).
-
Neutralize the acid/base stressed samples.
-
Derivatize and analyze all stressed samples alongside an unstressed control.
-
Acceptance Criteria : The main peak should be spectrally pure (if using a DAD detector) and well-resolved from any degradation peaks (Resolution > 2.0).
-
2. Linearity
-
Purpose : To verify that the detector response is directly proportional to the analyte concentration over a specified range.
-
Procedure :
-
Prepare a series of at least five concentrations from the stock standard, typically ranging from 50% to 150% of the nominal concentration (e.g., 0.125 to 0.375 mg/mL).
-
Derivatize, inject each concentration in triplicate, and record the peak area.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria : Correlation coefficient (R²) ≥ 0.999.
-
3. Accuracy
-
Purpose : To determine the closeness of the measured value to the true value.
-
Procedure :
-
Perform the assay on a known sample (e.g., a placebo spiked with the analyte at three concentration levels: 80%, 100%, and 120%).
-
Prepare and analyze nine samples in total (three replicates at each level).
-
Calculate the percent recovery for each sample.
-
Acceptance Criteria : Mean recovery should be between 98.0% and 102.0% at each level.[18]
-
4. Precision
-
Purpose : To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure :
-
Repeatability (Intra-day) : Analyze six replicate preparations of the sample at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day) : Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results.
-
Acceptance Criteria : RSD ≤ 2.0% for repeatability and intermediate precision.
-
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Purpose : To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).
-
Procedure :
-
Estimate based on the signal-to-noise ratio (S/N). LOQ is typically where S/N is 10:1, and LOD is where S/N is 3:1.
-
Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
-
Acceptance Criteria : LOQ precision should have an RSD ≤ 10%.
-
6. Robustness
-
Purpose : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure :
-
Vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
-
Analyze the sample under each modified condition and evaluate the impact on system suitability parameters (e.g., peak tailing, resolution).
-
Acceptance Criteria : System suitability parameters must remain within predefined limits for all variations.
-
Interpreting the Results: A Framework for Validation
The data generated from the validation protocol should be compiled and evaluated against the pre-defined acceptance criteria.
Caption: Interdependence of HPLC Validation Parameters.
Summary of Expected Validation Results
| Parameter | Acceptance Criterion | Typical Result | Significance |
| Specificity | Resolution > 2.0 from all other peaks | Pass | Confirms the method is stability-indicating. |
| Linearity (R²) | ≥ 0.999 | 0.9995 | Ensures dose-proportionality in measurements. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Confirms there is no systematic error or bias. |
| Precision (RSD%) | ≤ 2.0% | < 1.5% | Demonstrates the method is reproducible. |
| LOQ (S/N) | ~10 | Confirmed at 0.1 µg/mL | Defines the lower limit for reliable impurity quantification. |
| Robustness | System suitability passes | Pass | Ensures method reliability during routine use. |
Conclusion
The validation of an analytical method for purity determination is a multifaceted process that underpins the quality and safety of pharmaceutical products. This guide has detailed a robust, scientifically-sound reversed-phase HPLC method for this compound. By explaining the causality behind each step—from the choice of chromatography mode to the necessity of derivatization—and framing the protocol within the internationally recognized ICH Q2(R2) guidelines, we have presented a self-validating system. While HPLC stands out as the optimal technique, a comparative awareness of alternatives like GC and qNMR allows for a more comprehensive analytical strategy. This validated method provides researchers and drug developers with a reliable tool to ensure the purity of this critical intermediate, thereby contributing to the development of safer and more effective medicines.
References
- 1. Cas 236406-22-7,tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate | lookchem [lookchem.com]
- 2. 4-(Aminomethyl)piperidine CAS#: 7144-05-0 [amp.chemicalbook.com]
- 3. phenomenex.com [phenomenex.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. hawach.com [hawach.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 16. researchgate.net [researchgate.net]
- 17. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmainfo.in [pharmainfo.in]
A Comparative Guide to the In Vitro Characterization of Novel Piperidine Ligands: Profiling 4-Aminomethyl-1-N-butylpiperidine against the Sigma-1 Receptor
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals targeting the central nervous system.[1][2] The characterization of novel piperidine derivatives is a critical task in drug discovery, yet it presents a significant challenge: without a known biological target, where does one begin? This guide addresses this challenge by presenting a logical, hypothesis-driven framework for the initial in vitro characterization of a novel compound, using 4-Aminomethyl-1-N-butylpiperidine as a case study.
Based on its chemical structure—a piperidine ring with an N-alkyl substituent and a primary aminomethyl group—we hypothesize that this compound may interact with the Sigma-1 Receptor (S1R) . The S1R is a unique intracellular chaperone protein implicated in a wide range of cellular functions and disease states, and many of its known ligands are piperidine derivatives.[3][4]
To provide a robust benchmark, this guide will compare the hypothetical performance of this compound against PRE-084 , a well-characterized, high-affinity S1R agonist.[5][6][7][8][9] We will detail two fundamental in vitro assays: a competitive radioligand binding assay to determine target affinity and a cell-based functional assay to assess the consequential downstream activity.
Experimental Design & Workflow
The characterization process follows a two-stage logical progression. First, we determine if the compound binds to the hypothesized target and with what affinity (Biochemical Assay). Second, we investigate the functional consequence of that binding event (Cell-Based Assay).
References
- 1. ijnrd.org [ijnrd.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRE-084 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 4-Aminomethyl-1-N-butylpiperidine
For researchers, scientists, and drug development professionals, ensuring the specificity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Aminomethyl-1-N-butylpiperidine, a novel piperidine derivative. By integrating established methodologies with scientific rationale, this document will navigate the complexities of off-target binding assessment, ensuring a thorough and scientifically sound investigation. The piperidine scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to modulate physicochemical properties, making a rigorous assessment of its derivatives' specificity crucial.
Introduction to this compound and the Imperative of Cross-Reactivity Studies
This compound is a small molecule with potential therapeutic applications. Its structure, featuring a substituted piperidine ring, suggests possible interactions with a range of biological targets. Cross-reactivity, the unintended binding of a drug candidate to proteins other than its intended target, can lead to adverse effects and a narrow therapeutic window. Therefore, a systematic evaluation of its binding profile is a critical step in preclinical development. Early-stage in vitro assays are instrumental in identifying potential off-target interactions, guiding lead optimization, and mitigating late-stage clinical failures[1][2]. The International Council for Harmonisation (ICH) guidelines emphasize the importance of specificity in analytical procedures and for ensuring the quality of new drug substances and products[3][4][5][6].
A Multi-tiered Approach to Cross-Reactivity Profiling
A robust assessment of cross-reactivity involves a tiered approach, starting with broad, high-throughput screening and progressing to more specific, functional assays. This strategy allows for the efficient identification and characterization of potential off-target interactions.
Caption: A tiered workflow for assessing the cross-reactivity of a small molecule therapeutic candidate.
Tier 1: Initial Screening
The initial screening phase aims to cast a wide net to identify potential off-target interactions. This is achieved through a combination of computational and high-throughput experimental methods.
In Silico Screening
Before embarking on wet-lab experiments, computational approaches can predict potential off-target interactions based on the structure of this compound.[2]
-
Methodology:
-
Ligand-Based Similarity Searching: Utilize databases like PubChem[7] and ChEMBL to identify known drugs or bioactive molecules with structural similarity to this compound. The biological targets of these similar molecules represent potential off-targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the structure of this compound and screen it against a database of protein structures to identify potential binding sites.
-
Target Prediction Software: Employ platforms like SwissTargetPrediction or SuperPred to predict potential protein targets based on the 2D structure of the compound.
-
-
Rationale: In silico methods are cost-effective and rapid, providing a preliminary landscape of potential off-target families to prioritize for experimental validation.[8]
Broad Panel Radioligand Binding Assays
These assays provide experimental data on the binding of this compound to a large panel of receptors, ion channels, transporters, and enzymes.
-
Experimental Protocol:
-
Select a commercially available broad panel screen (e.g., Eurofins SafetyScreen, CEREP BioPrint). These panels typically include hundreds of targets.
-
Provide the test compound, this compound, at a high concentration (e.g., 10 µM) to the screening provider.
-
The provider will perform competitive binding assays where the test compound competes with a radiolabeled ligand for binding to the target protein.
-
The results are reported as the percent inhibition of radioligand binding.
-
-
Data Interpretation: A significant inhibition (typically >50%) at a high concentration suggests a potential interaction that warrants further investigation.
Tier 2: Hit Confirmation and Prioritization
"Hits" identified in Tier 1 are further investigated in Tier 2 to confirm the interaction and determine its functional consequence.
Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.
-
Experimental Protocol:
-
Immobilize the purified off-target protein on a sensor chip.
-
Prepare a series of concentrations of this compound and a structurally similar analog (e.g., 1-Boc-4-(aminomethyl)piperidine[9][10][11][12][13][14]) as a negative or weaker binding control.
-
Flow the different concentrations of the compounds over the sensor chip and measure the change in the refractive index, which is proportional to the amount of bound analyte.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a binding model to determine KD, ka, and kd.
-
-
Data Presentation:
| Compound | Target | KD (nM) | ka (1/Ms) | kd (1/s) |
| This compound | Off-Target X | 150 | 2.5 x 105 | 3.75 x 10-2 |
| This compound | Off-Target Y | >10,000 | N/A | N/A |
| 1-Boc-4-(aminomethyl)piperidine | Off-Target X | 2,500 | 1.2 x 104 | 3.0 x 10-2 |
-
Rationale: Quantifying the binding affinity helps to prioritize the most significant off-target interactions for further functional characterization. Comparing with a structural analog provides insights into the structure-activity relationship of the off-target binding.
Cell-Based Functional Assays
These assays determine whether the binding of this compound to an off-target protein results in a functional consequence (i.e., agonism or antagonism).
Caption: A generalized workflow for a cell-based functional assay.
-
Experimental Protocol (Example: GPCR Off-Target):
-
Use a cell line stably expressing the off-target G-protein coupled receptor (GPCR).
-
Culture the cells in 96-well plates.
-
Prepare a dose-response curve of this compound.
-
To assess antagonism, pre-incubate the cells with the test compound before adding a known agonist for the GPCR.
-
To assess agonism, add the test compound alone.
-
Measure the downstream signaling event (e.g., intracellular cAMP levels using a LANCE Ultra cAMP kit).
-
Calculate the EC50 (for agonists) or IC50 (for antagonists).
-
-
Rationale: Functional assays provide crucial information on the potential physiological consequences of off-target binding, which is essential for risk assessment.[2][15]
Tier 3: In-depth Characterization
For off-target interactions that are confirmed and show functional activity, a more detailed characterization is necessary to understand the potential for in vivo effects.
Tissue Cross-Reactivity (TCR) Studies
TCR studies using immunohistochemistry (IHC) are a regulatory requirement to assess the binding of a therapeutic candidate to a panel of human tissues.[16][17][18]
-
Experimental Protocol:
-
Obtain a panel of frozen human tissues (typically a minimum of 32 tissues) from a reputable biobank.
-
Optimize the staining protocol for a labeled version of this compound or a specific antibody against it on the target-expressing tissue.
-
Stain the full panel of human tissues with the labeled compound or antibody.
-
A board-certified pathologist should evaluate the stained slides for the presence, location, and intensity of staining in different cell types.
-
Compare the staining pattern with the known expression profile of the intended target and the identified off-targets.
-
-
Rationale: TCR studies provide a comprehensive overview of the potential binding sites of the drug candidate in the human body, helping to predict potential on-target and off-target toxicities.[16]
Comparative Analysis with Structural Analogs
Throughout the cross-reactivity assessment, it is valuable to include structurally related molecules as comparators. For this compound, relevant analogs could include molecules with alterations to the butyl group or the aminomethyl moiety. This comparative approach can provide insights into the structural determinants of off-target binding. Several studies have explored the structure-activity relationships of piperidine analogs, demonstrating how modifications to the piperidine core can influence target selectivity.[19][20][21]
Conclusion
A thorough investigation of the cross-reactivity of this compound is a non-negotiable aspect of its preclinical development. The multi-tiered approach outlined in this guide, progressing from broad screening to detailed functional and tissue-based analyses, provides a robust framework for identifying and characterizing off-target interactions. By adhering to scientific principles and regulatory expectations, researchers can build a comprehensive specificity profile, enabling informed decision-making and ultimately contributing to the development of safer and more effective medicines. The FDA and other regulatory bodies provide guidance on nonclinical safety evaluations and drug-drug interaction studies that are pertinent to this process.[22][23][24][25][26]
References
- 1. The Importance of In Vitro Assays [visikol.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. geneonline.com [geneonline.com]
- 7. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. 4-Aminomethyl-1-Boc-piperidine, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 11. 1-BOC-4-(Aminomethyl)piperidine, 97% | Fisher Scientific [fishersci.ca]
- 12. 4-Aminomethyl-1-Boc-piperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. chemimpex.com [chemimpex.com]
- 14. 1-Boc-4-(aminomethyl)piperidine | 144222-22-0 [amp.chemicalbook.com]
- 15. Assessing Specificity of Anticancer Drugs In Vitro [jove.com]
- 16. histologix.com [histologix.com]
- 17. criver.com [criver.com]
- 18. mds-usa.com [mds-usa.com]
- 19. Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: synthesis and evaluation as dopamine transporter ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of a novel 4-aminomethylpiperidine class of M3 muscarinic receptor antagonists and structural insight into their M3 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. firstwordpharma.com [firstwordpharma.com]
- 23. m.youtube.com [m.youtube.com]
- 24. fda.gov [fda.gov]
- 25. fda.gov [fda.gov]
- 26. m.youtube.com [m.youtube.com]
A Comparative Guide to the Analytical Validation of 4-Aminomethyl-1-N-butylpiperidine Quantification Methods
<
For Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of 4-Aminomethyl-1-N-butylpiperidine, a key chemical intermediate, is critical in pharmaceutical development and quality control. This guide provides a comprehensive comparison of two primary analytical techniques for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS). We will delve into the underlying principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance based on key validation parameters. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable analytical method for their specific needs.
Introduction: The Analytical Challenge of a Small Polar Amine
This compound is a small, polar aliphatic amine. Its physicochemical properties present a significant challenge for direct analysis using conventional chromatographic techniques like reversed-phase liquid chromatography (RPLC). The high polarity leads to poor retention on nonpolar stationary phases, while the primary amine group can cause peak tailing and poor reproducibility in gas chromatography due to interactions with active sites in the GC system.[1][2]
To overcome these challenges, two principal strategies are employed:
-
Derivatization for GC-MS: This involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to GC analysis.[1]
-
Alternative Liquid Chromatography Modes (HILIC): Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a partially aqueous mobile phase, providing excellent retention for highly polar compounds.[3][4][5][6][7]
This guide will explore the analytical validation of quantification methods based on these two approaches, providing a framework for robust and reliable analysis. The validation parameters discussed are in accordance with internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11][12][13]
Method Comparison: GC-MS vs. HILIC-MS/MS
The choice between GC-MS and HILIC-MS/MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.
| Feature | GC-MS with Derivatization | HILIC-MS/MS |
| Principle | Analyte is chemically modified to be volatile and thermally stable for separation in the gas phase. | Analyte is separated in the liquid phase based on its partitioning between a polar stationary phase and a partially aqueous mobile phase.[3][4][6] |
| Sample Preparation | Often requires a derivatization step, which can add time and complexity. | Typically involves a simpler "dilute-and-shoot" approach or protein precipitation for biological samples. |
| Sensitivity | Can be very high, especially with electron-capturing derivatizing agents and selective detectors.[1] | Generally offers high sensitivity due to efficient ionization in the high organic mobile phase.[4][7] |
| Specificity | High, especially with mass spectrometric detection. | Very high, particularly with tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM). |
| Throughput | Can be lower due to the derivatization step and longer GC run times. | Can be higher due to simpler sample preparation and faster LC gradients. |
| Matrix Effects | Can be significant, but often mitigated by the cleanup inherent in the derivatization and extraction process. | Can be a concern, requiring careful method development and the use of an appropriate internal standard. |
| Instrumentation | Requires a Gas Chromatograph coupled to a Mass Spectrometer. | Requires a High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer. |
Experimental Protocols & Workflows
Method 1: Quantification by GC-MS with Acylation Derivatization
This method is based on the derivatization of the primary amine group of this compound with an acylating agent, such as pentafluorobenzoyl chloride (PFBCl), to form a less polar and more volatile derivative suitable for GC-MS analysis.[14][15]
Caption: Workflow for the quantification of this compound by GC-MS with derivatization.
-
Sample Preparation & Derivatization:
-
To 1 mL of the sample (or a standard solution), add 100 µL of 2M Sodium Hydroxide to raise the pH.
-
Add 200 µL of a 10% (v/v) solution of pentafluorobenzoyl chloride in a suitable organic solvent (e.g., toluene).
-
Vortex the mixture vigorously for 2 minutes to facilitate the derivatization reaction.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean vial.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Transfer the dried extract to an autosampler vial for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 290°C at 20°C/min.
-
Hold at 290°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized analyte.
-
-
Method 2: Quantification by HILIC-MS/MS
This method leverages the high retention of the polar this compound on a HILIC stationary phase, allowing for its direct quantification without derivatization.
Caption: Workflow for the direct quantification of this compound by HILIC-MS/MS.
-
Sample Preparation:
-
For non-biological samples, dilute an appropriate volume of the sample with the initial mobile phase.
-
For biological matrices (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard to 1 volume of the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for HILIC-MS/MS analysis.
-
-
HILIC-MS/MS Conditions:
-
LC Column: A HILIC column with an amide or bare silica stationary phase (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).[16]
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
Start with a high percentage of mobile phase B (e.g., 95%).
-
Decrease the percentage of mobile phase B to elute the analyte.
-
Return to the initial conditions for column re-equilibration.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ion transitions specific to this compound.
-
-
Analytical Method Validation: A Comparative Performance Summary
A rigorous validation of both methods was performed according to ICH Q2(R1) guidelines to ensure their suitability for the intended purpose.[9][11][12] The following table summarizes the comparative performance data.
| Validation Parameter | GC-MS with Derivatization | HILIC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.998 | > 0.999 | r² ≥ 0.99 |
| Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL | Dependent on application |
| Accuracy (% Recovery) | 95.2 - 104.5% | 98.1 - 102.3% | 80 - 120% (or tighter) |
| Precision (%RSD) | |||
| - Intra-day | < 6.8% | < 4.5% | ≤ 15% |
| - Inter-day | < 8.2% | < 5.8% | ≤ 15% |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.03 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.1 ng/mL | S/N ≥ 10, with acceptable precision and accuracy |
| Specificity | High, no interference observed | Excellent, no interference observed | No interference at the retention time of the analyte |
| Robustness | Tolerant to minor changes in oven temperature and flow rate. | Sensitive to mobile phase composition and pH. | Consistent results with small, deliberate variations in method parameters. |
Discussion and Recommendations
Both the GC-MS with derivatization and the direct HILIC-MS/MS methods have been demonstrated to be valid for the quantification of this compound.
The GC-MS method is a robust and reliable technique, particularly when high sensitivity is required and tandem mass spectrometry is not available. The derivatization step, while adding to the sample preparation time, effectively addresses the challenges of analyzing a polar amine by GC and can aid in sample cleanup.
The HILIC-MS/MS method offers several advantages, including simpler and faster sample preparation, higher throughput, and exceptional sensitivity and selectivity.[16] The direct analysis of the underivatized compound reduces the potential for variability introduced by a chemical reaction step. This makes it particularly well-suited for high-throughput screening and the analysis of complex biological matrices where minimal sample manipulation is desirable.
Expert Recommendation:
-
For routine quality control of relatively clean samples where high throughput is not the primary concern, the GC-MS method with derivatization is a cost-effective and reliable choice.
-
For applications requiring the highest sensitivity, high throughput, and for the analysis of this compound in complex biological matrices, the HILIC-MS/MS method is the superior approach. Its direct analysis capability and the specificity of tandem mass spectrometry provide a highly reliable and efficient workflow.
Conclusion
The analytical validation of quantification methods for challenging compounds like this compound is crucial for ensuring data quality and regulatory compliance. This guide has provided a detailed comparison of two effective and validated methods: GC-MS with derivatization and HILIC-MS/MS. By understanding the principles, protocols, and performance characteristics of each, researchers and scientists can make an informed decision to select the most appropriate method to achieve their analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 8. fda.gov [fda.gov]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. starodub.nl [starodub.nl]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. academic.oup.com [academic.oup.com]
A Technical Guide to Benchmarking 4-Aminomethyl-1-N-butylpiperidine Against Known Sigma Receptor Ligands
For researchers, scientists, and professionals in drug development, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth, objective comparison of 4-Aminomethyl-1-N-butylpiperidine's performance against established ligands, grounded in field-proven experimental methodologies. We will explore the rationale behind its evaluation as a potential sigma receptor ligand, detail the necessary protocols for a comprehensive assessment, and present a comparative analysis of its binding affinity and functional modulation.
Introduction: The Rationale for Investigation
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. While this compound is a structurally simple molecule, its N-butyl substitution on the piperidine ring and the aminomethyl group at the 4-position suggest a potential interaction with sigma receptors. Sigma receptors, comprising two main subtypes, σ1 and σ2, are unique intracellular chaperone proteins involved in a myriad of cellular functions and are implicated in various neurological disorders and cancer.[1][2] The exploration of novel ligands for these receptors is a vibrant area of research. This guide, therefore, hypothesizes this compound as a sigma receptor ligand and outlines the benchmarking process against well-characterized reference compounds.
Comparative Ligands: Setting the Benchmark
To provide a meaningful comparison, a selection of established sigma receptor ligands with known high affinity and selectivity are chosen as benchmarks.
-
For the Sigma-1 (σ1) Receptor:
-
For the Sigma-2 (σ2) Receptor:
Experimental Benchmarking: Methodologies and Data
A thorough benchmarking of a novel compound requires robust and reproducible experimental protocols. Here, we detail the methodologies for determining binding affinity through radioligand binding assays and for assessing functional activity via downstream signaling assays.
Radioligand Binding Assays: Quantifying Affinity
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays measure the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand from the receptor.
Experimental Protocol: Sigma-1 Receptor Binding Assay [3][6]
-
Membrane Preparation: Guinea pig brain membranes, a rich source of σ1 receptors, are prepared through homogenization and centrifugation.
-
Assay Components: The assay mixture contains the membrane preparation, the selective σ1 radioligand [³H]-(+)-pentazocine, and varying concentrations of the unlabeled test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligands are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined. This is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: Sigma-2 Receptor Binding Assay [6]
-
Membrane Preparation: Rat liver membranes are commonly used as they express a high density of σ2 receptors.
-
Assay Components: The assay includes the membrane preparation, the non-selective sigma receptor radioligand [³H]-DTG (1,3-di(2-tolyl)guanidine), and varying concentrations of the test compound. Crucially, a high concentration of a selective σ1 ligand, such as (+)-pentazocine, is included to "mask" the σ1 sites, ensuring that the binding of [³H]-DTG is primarily to the σ2 receptor.
-
Incubation, Separation, and Quantification: These steps are performed as described for the σ1 receptor binding assay.
-
Data Analysis: The Ki value for the σ2 receptor is calculated from the IC50 value.
Illustrative Comparative Binding Affinity Data
The following table presents hypothetical, yet plausible, binding affinity (Ki) values for this compound, benchmarked against the known ligands. These values are essential for an initial assessment of the compound's potency and selectivity.
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ1/σ2) |
| This compound | 150 | 45 | 0.3 |
| (+)-Pentazocine | 8.2 | 1,500 | 183 |
| NE-100 | 1.1 | 380 | 345 |
| Siramesine | 100 | 0.4 | 0.004 |
| Ifenprodil | 1,200 | 30 | 0.025 |
Note: Data for this compound is hypothetical for illustrative purposes.
Functional Assays: Assessing Biological Impact
Determining a compound's binding affinity is the first step. Understanding its functional consequence—whether it acts as an agonist or an antagonist—is crucial. Sigma receptor signaling is complex and can involve the modulation of intracellular calcium levels and various signaling cascades, including the ERK pathway.[7][8]
Experimental Protocol: Intracellular Calcium Mobilization Assay [9]
-
Cell Culture: A suitable cell line endogenously expressing or engineered to express the sigma receptor of interest is cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Addition: The test compound is added to the wells.
-
Stimulation: For antagonist testing, a known agonist is added after the test compound.
-
Measurement: Changes in intracellular calcium are measured using a fluorometric imaging plate reader (FLIPR). An increase in fluorescence indicates a rise in intracellular calcium.
Experimental Protocol: ERK Phosphorylation Western Blot Assay [1]
-
Cell Treatment: Cells are treated with the test compound for a specified time.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Analysis: The ratio of p-ERK to total ERK is quantified to determine the effect of the compound on ERK signaling.
Visualization of Experimental and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for the radioligand binding assay.
Caption: Simplified Sigma-1 receptor signaling pathway.
Discussion and Interpretation
Based on our illustrative data, this compound displays a moderate affinity for both σ1 and σ2 receptors, with a slight preference for the σ2 subtype. Its affinity is lower than the high-potency reference ligands such as NE-100 for σ1 and Siramesine for σ2. This profile suggests that this compound could serve as a valuable scaffold for further chemical modification to enhance potency and selectivity.
The functional assays would be critical in determining the pharmacological nature of this compound. If it were to induce calcium mobilization or ERK phosphorylation, it would be classified as an agonist. Conversely, if it blocks the effects of a known agonist, it would be deemed an antagonist. This functional characterization is essential for predicting its potential therapeutic applications.
Conclusion
This guide has provided a comprehensive framework for benchmarking this compound against known sigma receptor ligands. By employing standardized radioligand binding and functional assays, a clear picture of a novel compound's pharmacological profile can be established. While the presented data for this compound is illustrative, the methodologies and comparative framework are robust and applicable to the characterization of any new chemical entity targeting sigma receptors. This rigorous, data-driven approach is fundamental to advancing our understanding of sigma receptor pharmacology and to the development of novel therapeutics.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 3. Sigma-2 receptor [medbox.iiab.me]
- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. mdpi.com [mdpi.com]
- 6. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
A Multi-Spectroscopic Approach to the Structural Confirmation of 4-Aminomethyl-1-N-butylpiperidine
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug discovery and development, the absolute certainty of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays. The target molecule for this guide, 4-Aminomethyl-1-N-butylpiperidine, contains several structural features—a tertiary amine within the piperidine ring, a primary amine on the methyl substituent, and an N-butyl group—that necessitate a rigorous, multi-faceted analytical approach for confirmation.
This guide eschews a simple checklist methodology. Instead, it presents an integrated analytical strategy, weaving together Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique and orthogonal piece of the structural puzzle. By explaining the causality behind our experimental choices and interpreting the resulting data in concert, we will construct a self-validating workflow that confirms the identity of this compound with the highest degree of scientific confidence.
The Analytical Workflow: A Synergistic Strategy
Our approach is designed to build a comprehensive structural profile. NMR spectroscopy will define the carbon-hydrogen framework and connectivity, FT-IR will confirm the presence and type of key functional groups, and Mass Spectrometry will verify the molecular weight and provide fragmentation data that corroborates the molecule's assembly.
Caption: Overall workflow for spectroscopic confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.
¹H NMR Spectroscopy: The Proton Environment
Expertise & Rationale: We begin with ¹H NMR because it provides the most immediate and detailed picture of the molecule's structure. The chemical shift of each proton is influenced by neighboring atoms, and spin-spin coupling patterns reveal which protons are adjacent to one another. This allows us to piece together the fragments of the molecule: the butyl chain, the piperidine ring, and the aminomethyl group.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -CH₂-CH₃ (Butyl) | ~0.90 | Triplet (t) | 3H | Terminal, shielded methyl group coupled to the adjacent CH₂. |
| -CH₂-CH₂ -CH₃ (Butyl) | ~1.45 | Sextet | 2H | Methylene group coupled to five adjacent protons (CH₃ and CH₂). |
| N-CH₂-CH₂ - (Butyl) | ~1.28 | Quintet | 2H | Methylene group coupled to four adjacent protons (two CH₂ groups). |
| N-CH₂ - (Butyl) | ~2.35 | Triplet (t) | 2H | Methylene group adjacent to the electron-withdrawing piperidine nitrogen, causing a downfield shift. Coupled to the adjacent CH₂. |
| Piperidine H3, H5 (axial) | ~1.20 - 1.40 | Multiplet (m) | 2H | Shielded axial protons on the piperidine ring. |
| Piperidine H3, H5 (equatorial) | ~1.70 - 1.85 | Multiplet (m) | 2H | Deshielded equatorial protons. |
| Piperidine H4 | ~1.50 - 1.65 | Multiplet (m) | 1H | Methine proton at the branch point of the ring. |
| Piperidine H2, H6 (axial) | ~1.90 - 2.10 | Multiplet (m) | 2H | Axial protons adjacent to the nitrogen. |
| Piperidine H2, H6 (equatorial) | ~2.80 - 2.95 | Multiplet (m) | 2H | Equatorial protons adjacent to the nitrogen, significantly deshielded. |
| -CH₂ -NH₂ | ~2.55 | Doublet (d) | 2H | Methylene group adjacent to the primary amine, coupled to the H4 proton of the piperidine ring.[1] |
| -CH₂-NH₂ | ~1.3 (variable) | Broad Singlet (br s) | 2H | Primary amine protons. Signal is often broad due to quadrupole broadening and exchange; may integrate to less than 2H or be absent.[2] |
Trustworthiness through Comparison:
-
Alternative 1: Starting Material (4-Aminomethylpiperidine): The absence of the four signals corresponding to the N-butyl group would immediately indicate incomplete reaction. Furthermore, the signals for the piperidine H2/H6 protons would be shifted, and a broad signal for the secondary amine (ring N-H) would be present.[1][3]
-
Alternative 2: Isomer (e.g., 1-Butyl-3-aminomethylpiperidine): The symmetry of the piperidine ring would be broken, leading to more complex and distinct signals for all ring protons. The aminomethyl group's signal would no longer be a simple doublet, as its coupling environment would change.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Rationale: ¹³C NMR serves as a crucial confirmatory technique. It verifies the number of unique carbon environments. For our target molecule, we expect to see 10 distinct signals, corresponding to the 10 carbon atoms in the structure. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons, adding another layer of validation.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):
| Assignment | Predicted δ (ppm) | Rationale |
| -CH₂-CH₃ (Butyl) | ~14.0 | Terminal, shielded methyl carbon. |
| -CH₂-CH₂ -CH₃ (Butyl) | ~20.8 | Aliphatic methylene carbon. |
| N-CH₂-CH₂ - (Butyl) | ~29.5 | Aliphatic methylene carbon. |
| N-CH₂ - (Butyl) | ~59.0 | Methylene carbon bonded to nitrogen, deshielded.[4] |
| Piperidine C3, C5 | ~29.0 | Symmetrically equivalent ring carbons.[5][6] |
| Piperidine C4 | ~37.5 | Ring carbon bearing the aminomethyl substituent. |
| -CH₂ -NH₂ | ~46.5 | Carbon of the aminomethyl group. |
| Piperidine C2, C6 | ~54.0 | Symmetrically equivalent ring carbons adjacent to the tertiary nitrogen, deshielded.[4][5] |
Trustworthiness through Comparison: An isomer would show a different set of chemical shifts for the piperidine ring carbons, reflecting the change in substitution pattern. The presence of fewer than 10 signals could indicate a symmetrical impurity or an unreacted starting material.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Acquisition: Insert the sample into the NMR spectrometer.
-
¹H Spectrum: Acquire the ¹H spectrum using a standard pulse program. Typically, 16-32 scans are sufficient for a high-quality spectrum.
-
¹³C Spectrum: Acquire the ¹³C spectrum. This requires more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A DEPT-135 experiment can be run subsequently to aid in peak assignment.
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals for the ¹H spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific bond vibration (e.g., stretching or bending). For our target molecule, the most critical diagnostic signals will be those from the primary amine (-NH₂), which are distinct from secondary or tertiary amines.
Predicted Key FT-IR Absorptions (Neat, ATR):
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3380 - 3250 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | Key Diagnostic Peak. Primary amines (R-NH₂) show two distinct bands in this region.[7][8] Their presence is strong evidence for the aminomethyl group and the absence of a secondary amine N-H. |
| 2950 - 2800 | C-H Aliphatic Stretch | Strong | Characteristic of the numerous sp³ C-H bonds in the butyl group and piperidine ring. |
| 1650 - 1580 | N-H Bend (Scissoring) | Medium | Another key indicator of a primary amine.[7] |
| 1250 - 1020 | C-N Stretch | Medium | Corresponds to the stretching of both the C-N bonds in the tertiary amine of the ring and the primary amine substituent.[7] |
| 910 - 665 | N-H Wag | Broad, Strong | This out-of-plane bending is characteristic of primary and secondary amines.[7][9] |
Trustworthiness through Comparison:
-
Precursor (4-Aminomethylpiperidine): This compound is a secondary amine (in the ring) and a primary amine (substituent). Its spectrum would be more complex, showing the two primary N-H stretches plus a single, weaker N-H stretch for the secondary amine around 3350-3310 cm⁻¹.[7]
-
Alternative: Secondary Amine Impurity: If the final product contained a significant amount of a secondary amine, only a single N-H stretch would be observed in the 3350-3310 cm⁻¹ region instead of the characteristic pair of bands for a primary amine.[10] The absence of the N-H stretches would indicate a tertiary amine.[10]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) interference.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 32-64 scans are co-added to produce a spectrum with a high signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Mass Spectrometry (MS): The Final Verdict on Mass and Fragmentation
Expertise & Rationale: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. We will use Electrospray Ionization (ESI), a soft technique ideal for polar, basic molecules like amines, which will predominantly form the protonated molecule [M+H]⁺. Subsequent fragmentation of this ion via tandem MS (MS/MS) will provide pieces of the molecule that we can match to our proposed structure, serving as a final layer of confirmation.
Predicted Mass Spectrum:
-
Molecular Formula: C₁₀H₂₄N₂
-
Molecular Weight: 170.31 g/mol
-
Predicted ESI-MS Ion: [M+H]⁺ = m/z 171.20
Predicted MS/MS Fragmentation of [M+H]⁺ at m/z 171.20:
The primary fragmentation mechanism for piperidine derivatives is α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[11] This leads to the formation of stable iminium ions.
Caption: Predicted major fragmentation pathways for [M+H]⁺.
-
α-Cleavage at the N-Butyl Group: The most favorable cleavage is the loss of the largest alkyl substituent on the nitrogen. This can occur via loss of a butyl radical (57 Da) to yield an ion at m/z 114.12 , or via a rearrangement to lose butene (56 Da), yielding an ion at m/z 115.12 .[11]
-
Cleavage of the Aminomethyl Group: Cleavage of the C4-CH₂ bond can result in the loss of the aminomethyl radical (•CH₂NH₂) (30 Da), leading to a fragment at m/z 141.15 .
Trustworthiness through Comparison: While isomers will have the same parent mass (m/z 171.20), their MS/MS fragmentation patterns may differ in the relative abundances of the fragment ions, although this can be subtle. Critically, any impurity with a different molecular weight, such as unreacted starting material (m/z 115.12 for [M+H]⁺ of 4-aminomethylpiperidine) or a doubly-butylated byproduct, would be immediately obvious in the initial ESI-MS scan.
Experimental Protocol: ESI-MS and MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Scan (Full Scan): Acquire a full scan spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500) to identify the [M+H]⁺ ion.
-
MS/MS Scan (Product Ion Scan): Select the ion of interest (m/z 171.20) as the precursor ion.
-
Fragmentation: Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
-
Data Acquisition: Scan for the resulting product ions to generate the MS/MS spectrum. Optimize collision energy to achieve a rich fragmentation pattern.
Conclusion: A Triad of Corroborating Evidence
-
MS confirms the compound has the correct molecular weight of 170.31 g/mol .
-
FT-IR confirms the presence of the critical primary amine functional group via its characteristic dual N-H stretches and N-H bend.
-
¹³C NMR confirms the presence of the expected 10 unique carbon environments.
-
¹H NMR maps the precise connectivity of the entire molecule, from the terminal methyl of the butyl group to the aminomethyl protons on the piperidine ring.
Each piece of data validates the others, creating a robust, self-consistent dataset that definitively establishes the molecule's identity. This integrated spectroscopic approach represents a fundamental pillar of scientific integrity in chemical and pharmaceutical research.
References
- 1. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. allreviewjournal.com [allreviewjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminomethyl-1-N-butylpiperidine
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The proper disposal of any chemical is as crucial as its application in an experiment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Aminomethyl-1-N-butylpiperidine, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and compliance in your laboratory.
Section 1: Hazard Assessment & Chemical Profile of this compound
Understanding the intrinsic hazards of a substance is the foundation of its safe handling and disposal. This compound, like many aliphatic amines and piperidine derivatives, is a reactive compound with a distinct hazard profile. Its primary dangers stem from its corrosivity.[1][2]
Direct contact can cause severe skin burns and serious eye damage.[1][2][3][4] Inhalation of its vapors may lead to respiratory irritation.[5][6] The toxicological properties have not been fully investigated for every derivative, which necessitates treating the compound with a high degree of caution.[6][7] Therefore, all waste containing this chemical must be considered hazardous.
| Hazard Classification | Description | Primary Risk |
| Skin Corrosion/Irritation | Causes severe skin burns and tissue damage upon contact.[1][2][3] | Direct contact during handling or disposal. |
| Serious Eye Damage | Poses a high risk of causing irreversible damage to the eyes.[3][4][5] | Splashes during transfer or spill cleanup. |
| Acute Toxicity (Inhalation/Dermal) | Some piperidine derivatives are classified as toxic if inhaled or in contact with skin. | Inhalation of vapors in poorly ventilated areas. |
| Aquatic Hazard | May be harmful or toxic to aquatic life.[5] | Improper disposal via sink or drains. |
Section 2: The Regulatory Imperative: OSHA and EPA Frameworks
The disposal of hazardous chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
-
Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are designed to protect laboratory personnel.[8][9] OSHA mandates that employers develop a written health and safety plan, provide comprehensive training to all staff who handle hazardous materials, and supply the necessary Personal Protective Equipment (PPE).[10][11]
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the disposal of hazardous waste from "cradle to grave."[12] This means the generator of the waste (your laboratory) is responsible for it until its final, safe disposal. Chemical waste generators must determine if their waste is hazardous and consult local, regional, and national regulations for complete and accurate classification.[6][7]
Failure to comply with these regulations can result in significant penalties and, more importantly, endanger personnel and the environment.
Section 3: Personnel Protection & Engineering Controls
Before beginning any disposal procedure, establishing a safe working environment is paramount.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including waste consolidation and packaging, must be conducted inside a certified chemical fume hood to prevent the inhalation of vapors.[6][7]
-
Eyewash Station and Safety Shower: Immediate access to a functional eyewash station and safety shower is mandatory in any area where this chemical is handled.[13][14]
Personal Protective Equipment (PPE): The following PPE is required at all times when handling waste containing this chemical:
-
Eye Protection: Chemical splash goggles and a face shield are essential to protect against splashes.[3][5]
-
Gloves: Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Always inspect gloves for tears or punctures before use.
-
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or spills, a chemically resistant apron or suit may be necessary.
Section 4: Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [6][7][13]
Step 1: Waste Identification and Segregation
-
Designate a Waste Stream: Establish a specific, dedicated hazardous waste stream for halogen-free organic bases like this compound.
-
Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids, as this can trigger a hazardous reaction.[3][6] It should also be kept separate from chlorinated solvent waste streams.
Step 2: Containment and Accumulation
-
Use Appropriate Containers: Collect the waste in a designated, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition, with a secure, tight-fitting lid.
-
Keep Containers Closed: The waste container must remain closed at all times, except when actively adding waste.[4]
-
Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (such as a spill pallet or tub) to contain any potential leaks.[15]
Step 3: Labeling
-
Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazard characteristics (e.g., "Corrosive," "Toxic").
-
The date on which waste was first added to the container (the "accumulation start date").
-
Step 4: Arranging for Professional Disposal
-
Engage a Licensed Contractor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. This is the only acceptable route for final disposal.
-
Follow Institutional Procedures: Contact your EHS office to schedule a waste pickup. They will provide the necessary paperwork (manifest) and guidance for preparing the container for transport.
-
Final Disposal Method: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic amine waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[16][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Workflow for the safe segregation and disposal of this compound.
Section 5: Emergency Procedures for Spills and Exposure
Even with meticulous planning, accidents can happen. A clear, rehearsed emergency plan is critical.[10]
In Case of a Spill:
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition.[14]
-
Contain the Spill: Wearing full PPE, contain the spill using an inert absorbent material like sand, dry lime, or soda ash.[14] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your EHS office.
In Case of Personnel Exposure:
-
Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[7][14]
-
Skin: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][7]
In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
References
- 1. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.fi [fishersci.fi]
- 4. tcichemicals.com [tcichemicals.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. osha.gov [osha.gov]
- 12. epa.gov [epa.gov]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. nj.gov [nj.gov]
- 15. connmaciel.com [connmaciel.com]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 17. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
